SCH529074
説明
Structure
3D Structure
特性
IUPAC Name |
N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJLQDPTZBGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SCH529074 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH529074 is a small molecule activator of the tumor suppressor protein p53, a critical regulator of cell growth and division. In a significant portion of human cancers, p53 is mutated and inactivated, contributing to uncontrolled cell proliferation. This compound has demonstrated the ability to restore the normal tumor-suppressive functions of mutant p53 and enhance the activity of wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways.
Core Mechanism of Action: Reactivation of Mutant p53
This compound directly binds to the DNA-binding domain (DBD) of both mutant and wild-type p53.[1][2][3][4] This interaction has a dual effect:
-
Restoration of Wild-Type Conformation to Mutant p53: Many cancer-associated mutations in p53 occur within the DBD, leading to a conformational change that prevents it from binding to its target DNA sequences. This compound acts as a molecular chaperone, binding to the mutant p53 DBD and restoring its proper conformation.[3][4] This allows the reactivated mutant p53 to recognize and bind to the promoter regions of its target genes.
-
Stabilization of Wild-Type p53: In cancer cells with wild-type p53, this compound can also bind to the p53 DBD, enhancing its stability and activity. Furthermore, this compound has been shown to interrupt the interaction between p53 and its negative regulator, MDM2.[3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting MDM2-mediated ubiquitination, this compound leads to the accumulation and increased activity of wild-type p53.[3][4]
The binding affinity (Ki) of this compound to the p53 DBD is in the range of 1-2 μM.[2][3][4]
Cellular and In Vivo Effects of this compound
The reactivation of p53 by this compound triggers a cascade of downstream events that collectively inhibit cancer cell growth and survival. These effects have been observed in a variety of cancer cell lines, including those with mutant and wild-type p53, as well as in preclinical animal models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cells from various studies.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | p53 Status | Assay | Concentration (μM) | Treatment Duration | Effect | Reference |
| H157, H1975, H322 | Mutant | Cell Viability | 4 | 24 hours | ~75-80% decrease | [2] |
| A549 | Wild-Type | Cell Viability | 4 | 24 hours | ~32% decrease | [2] |
| H322, H1975 | Mutant | Colony Formation | Not Specified | Not Specified | 77-81% reduction | |
| H157 | Mutant | Colony Formation | Not Specified | Not Specified | 59% reduction | |
| A549 | Wild-Type | Colony Formation | Not Specified | Not Specified | 42% reduction | |
| H157, A549, HCT116, HCT116 p53-/- | Mutant, WT, WT, Null | Cell Cycle Arrest | 2 | Not Specified | G0/G1 arrest in 57-72% of cells | [2] |
| H1975 | Mutant | Apoptosis | 2 | 24 hours | Induction of early and late apoptosis | [2] |
| H157 | Mutant | Apoptosis | 2 and 4 | Not Specified | Induction of early and late apoptosis | [2] |
| A549 | Wild-Type | Apoptosis | 2 and 4 | Not Specified | Significant increase in early and late apoptosis | [2] |
| HCT116 | Wild-Type | Apoptosis | 4 | Not Specified | Significant induction of early and late apoptosis | [2] |
| HCT116 p53-/- | Null | Apoptosis | 4 | Not Specified | Significant induction of early apoptosis | [2] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Cancer Model | Treatment | Duration | Effect on Tumor Growth | Reference |
| DLD-1 human colorectal cancer xenograft | 30 mg/kg, oral, twice daily | 4 weeks | 43% reduction | [1] |
| DLD-1 human colorectal cancer xenograft | 50 mg/kg, oral, twice daily | 4 weeks | 79% reduction | [1][2] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the p53 tumor suppressor pathway. Upon activation by this compound, p53 transcriptionally upregulates a battery of target genes involved in cell cycle arrest, apoptosis, and potentially autophagy.
Caption: this compound signaling pathway in cancer cells.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis of p53 and Downstream Targets
This protocol is used to assess the protein levels of p53 and its downstream targets, such as p21, BAX, and PUMA, following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., WiDr, H322, DLD-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-BAX, anti-PUMA, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 4 μM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like actin.
Caption: A streamlined workflow for Western Blot analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 2 μM) or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., DLD-1)
-
This compound
-
Vehicle (e.g., 20% hydroxylpropyl-β-cyclodextran)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 million DLD-1 cells) into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 30 or 50 mg/kg) or vehicle control to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., twice daily).[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis. Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring p53 mutations. Its ability to directly bind to and reactivate mutant p53, as well as to stabilize wild-type p53, leads to the restoration of the p53 tumor suppressor pathway. This, in turn, induces cell cycle arrest and apoptosis in cancer cells, ultimately inhibiting tumor growth. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other p53-targeting therapies.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH529074: A Chaperone-Based Therapeutic Strategy for Mutant p53 Reactivation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to a variety of stress signals.[1][2] Inactivation of the p53 pathway, a hallmark of nearly all human cancers, occurs in over 50% of cases through direct mutation of the TP53 gene itself.[1][2][3] These mutations, predominantly found in the DNA binding domain (DBD), not only abrogate the tumor-suppressive functions of p53 but can also confer oncogenic "gain-of-function" properties, leading to more aggressive cancers and poor patient prognosis.[1] The restoration of wild-type function to these mutant p53 proteins represents a highly sought-after therapeutic strategy. This document provides a comprehensive technical overview of SCH529074, a small molecule identified as a chaperone for mutant p53, capable of restoring its tumor-suppressive activities.
Mechanism of Action: A Chaperone-Mediated Rescue
This compound acts as a molecular chaperone, directly binding to the core DNA binding domain of mutant p53.[1][3] This interaction stabilizes the conformation of the mutant protein, effectively restoring its wild-type structure and function.[1][4] The binding of this compound is specific and saturable, with a high affinity for the p53 DBD.[1][2][3] A key aspect of its chaperone-like activity is that the compound is displaced from the p53 DBD by a cognate DNA oligonucleotide, suggesting that this compound facilitates the proper folding of p53, enabling it to engage with its target DNA sequences.[1][2][3]
Beyond restoring DNA binding, this compound also interferes with the interaction between p53 and its primary negative regulator, HDM2 (human double minute 2 homolog). By binding to the p53 DBD, this compound inhibits HDM2-mediated ubiquitination and subsequent proteasomal degradation of both wild-type and reactivated mutant p53.[1][2][3] This dual mechanism of action—conformational rescue and stabilization—leads to the accumulation of functional p53 in the nucleus, allowing it to transactivate its target genes and reinstate tumor suppressor pathways.
Quantitative Efficacy of this compound
The chaperone activity of this compound translates into potent anti-cancer effects across a range of preclinical models harboring various p53 mutations.
In Vitro Efficacy
| Cell Line | p53 Status | Assay | Concentration (µM) | Effect | Reference |
| WiDr | Mutant (R273H) | Proliferation (BrdU) | 4 | Reduction in proliferation | [1] |
| H322 | Mutant | Proliferation (BrdU) | 4 | Reduction in proliferation | [1] |
| DLD-1 | Mutant | Proliferation (BrdU) | 4 | Reduction in proliferation | [1] |
| H157 | Mutant | Cell Viability | 4 | ~75-80% reduction in viability | [5][6] |
| H1975 | Mutant | Cell Viability | 4 | ~75-80% reduction in viability | [5][6] |
| A549 | Wild-Type | Cell Viability | 4 | ~32% reduction in viability | [5][6] |
| H157 | Mutant | Cell Cycle | 2 | G0/G1 arrest (59%) | [5] |
| A549 | Wild-Type | Cell Cycle | 2 | G0/G1 arrest (72%) | [5] |
| HCT116 | Wild-Type | Cell Cycle | 2 | G0/G1 arrest (66%) | [5] |
| HCT116 p53-/- | Null | Cell Cycle | 2 | G0/G1 arrest (57%) | [5] |
In Vivo Efficacy
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| DLD-1 Colorectal Cancer Xenograft | This compound (oral) | 30 mg/kg (twice daily) | 43% reduction in tumor growth | [5] |
| DLD-1 Colorectal Cancer Xenograft | This compound (oral) | 50 mg/kg (twice daily) | 79% reduction in tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline the core experimental protocols employed in the characterization of this compound.
p53 DNA Binding Assay (In Vitro)
This assay is fundamental to identifying and characterizing compounds that restore the DNA binding function of mutant p53.
Materials:
-
Recombinant GST-p53 DNA binding domain (wild-type and mutant)
-
Microtiter wells
-
This compound
-
CP-31398 (positive control)
-
DMSO (vehicle control)
-
32P-labeled p53 consensus deoxyoligonucleotide
-
6% TBE polyacrylamide gel
-
0.5x TBE buffer
Procedure:
-
Immobilize GST-p53 DNA binding domain in microtiter wells.[1]
-
Treat the immobilized protein with varying concentrations of this compound, CP-31398, or DMSO for 15 minutes.[2]
-
Add the 32P-labeled consensus deoxyoligonucleotide and incubate for an additional 15 minutes.[2]
-
Electrophorese the samples on a 6% TBE polyacrylamide gel in 0.5x TBE buffer.[2]
-
Visualize the protein-DNA complexes by autoradiography.
Western Blot Analysis for p53 Target Gene Expression
This protocol is used to assess the functional restoration of p53's transcriptional activity.
Materials:
-
Cancer cell lines (e.g., WiDr, H322, DLD-1)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-p53, anti-p21, anti-BAX, anti-PUMA, anti-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound (e.g., 4 µM) or vehicle control for 24 hours.[1]
-
Prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, BAX, PUMA, and actin.[1][2]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence detection system.
Cell Viability and Proliferation Assays
These assays quantify the cytostatic and cytotoxic effects of this compound.
Cell Viability (MTT or similar):
-
Seed cells in 96-well plates.
-
Treat with various concentrations of this compound for a specified period (e.g., 24 hours).[5]
-
Add MTT reagent and incubate.
-
Solubilize formazan crystals and measure absorbance.
Proliferation (BrdU incorporation):
-
Culture cells in the presence of this compound.
-
Add BrdU to the culture medium.
-
Detect incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to confirm that reactivated mutant p53 binds to the promoter regions of its target genes within the cellular context.
Procedure:
-
Treat cells (e.g., WiDr) with this compound or vehicle.
-
Crosslink protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the chromatin with an antibody that recognizes the wild-type conformation of p53 (e.g., MAb1620).[1]
-
Reverse the crosslinks and purify the co-precipitated DNA.
-
Analyze the purified DNA by PCR or qPCR using primers specific for the promoter regions of p53 target genes (e.g., p21, BAX).[1]
Future Directions and Considerations
The development of this compound has provided a proof-of-concept for the chaperone-based reactivation of mutant p53. However, further research is warranted in several areas:
-
Specificity and Off-Target Effects: A thorough investigation into the broader cellular targets of this compound is necessary to understand any potential p53-independent effects and to ensure a favorable therapeutic window.[6][7]
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound will be critical for its long-term clinical success.
-
Combination Therapies: Exploring the synergistic potential of this compound with conventional chemotherapeutics or other targeted agents could lead to more effective treatment regimens.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy will be essential for clinical trial design.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53-therapeutics.com [p53-therapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SCH529074 in Restoring Wild-Type p53 Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage and oncogenic transformation. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells. However, the TP53 gene is mutated in over half of all human cancers, typically resulting in a thermodynamically unstable p53 protein that loses its tumor-suppressive functions. The reactivation of this mutant p53 (mutp53) represents a promising therapeutic strategy in oncology. This technical guide delves into the mechanism and effects of SCH529074, a small molecule designed to restore the wild-type function of mutant p53.
Mechanism of Action of this compound
This compound is a potent, orally active small molecule that acts as a chaperone for the p53 protein.[1][2][3] It directly targets the DNA binding domain (DBD) of p53, which is the site of the vast majority of cancer-associated mutations.[1][2]
Key aspects of its mechanism include:
-
Direct Binding to the p53 DBD: this compound binds specifically and in a conformation-dependent manner to the p53 core domain with an affinity (Ki) of 1–2 μM.[1][2][3] This interaction is saturable, indicating a specific binding site.
-
Conformational Restoration: By binding to the DBD, this compound stabilizes the wild-type conformation of the p53 protein. This chaperone-like activity allows the mutant protein to overcome its thermodynamic instability at physiological temperatures, effectively rescuing its structure.[1][2]
-
Restoration of DNA Binding Activity: The primary function of wild-type p53 is to act as a transcription factor, which requires binding to specific DNA sequences (p53-response elements). This compound restores this crucial DNA binding activity to various oncogenic p53 mutants.[1][2] Interestingly, the binding of this compound is displaced by a cognate DNA oligonucleotide, suggesting that the molecule is released once p53 successfully engages with its target DNA.[1][2]
-
Inhibition of HDM2-Mediated Ubiquitination: Beyond its effects on mutant p53, this compound also impacts wild-type p53. It interrupts the interaction between p53 and HDM2 (human double minute 2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2] By inhibiting this interaction, this compound stabilizes wild-type p53, leading to its accumulation and enhanced activity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical studies.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Treatment Concentration (μM) | Effect | Reference |
| WiDr | Colorectal | R273H (mutant) | 4 | Restored p53 DNA binding, induced p21, Bax, Puma | [1] |
| KLE | Endometrial | R175H (mutant) | 4 | Restored p53 DNA binding activity | [1] |
| DLD-1 | Colon | S241F (mutant) | 4 | Induced apoptosis, induced p21, Bax, Puma | [1] |
| MB-468 | Breast | R273H (mutant) | 4 | Induced apoptosis | [1] |
| H322 | NSCLC | R248L (mutant) | 4 | Induced p21, Bax, Puma | [1] |
| H157 | NSCLC | R248L (mutant) | 2-4 | Reduced cell viability to ~20-25% | [3][4] |
| H1975 | NSCLC | R273H (mutant) | 2-4 | Reduced cell viability to ~20-25%, induced apoptosis | [3][4] |
| A549 | NSCLC | Wild-Type | 4 | Reduced cell viability to ~68% | [3][4] |
| H460 | Lung | Wild-Type | 4 | Induced p53, p21, Bax accumulation | [1] |
| H1299 | Lung | Null | 4 | No induction of apoptosis | [1] |
| HCT116 | Colon | Wild-Type | 2 | Induced G0/G1 cell cycle arrest (~66%) | [3][4] |
| HCT116 p53-/- | Colon | Null | 2 | Induced G0/G1 cell cycle arrest (~57%) | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Cell Line | p53 Status | Treatment Dose | Dosing Schedule | Outcome | Reference |
| Nude Mice | DLD-1 (Xenograft) | S241F (mutant) | 30 mg/kg | Oral, twice daily for 4 weeks | 43% reduction in tumor growth | [1] |
| Nude Mice | DLD-1 (Xenograft) | S241F (mutant) | 50 mg/kg | Oral, twice daily for 4 weeks | 79% reduction in tumor growth | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of this compound.
p53 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine if this compound can restore the ability of mutant p53 to bind to its specific DNA recognition sequence.
-
Nuclear Extract Preparation: Cancer cells (e.g., WiDr, KLE) are treated with 4 μM this compound or DMSO (vehicle) for 24 hours. Nuclear extracts are then prepared using standard cell lysis and fractionation techniques.
-
Probe Labeling: A double-stranded oligonucleotide containing the p53 consensus binding sequence is end-labeled with [γ-³³P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: 1 μg of nuclear extract is incubated in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) and the labeled probe. For competition assays, an excess of unlabeled p53 consensus oligonucleotide is added.
-
Electrophoresis: The reaction mixtures are resolved on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the protein-DNA complexes. A positive result is indicated by a shifted band in the lanes with extracts from this compound-treated cells, representing the p53-DNA complex.[1]
Western Blotting for p53 and Target Gene Expression
This technique is used to assess the levels of p53 protein and its downstream targets, which indicates functional restoration.
-
Cell Lysis: Cells (e.g., WiDr, H460) are treated with this compound (e.g., 4 μM for 24-48 hours). The cells are then washed with PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for p53, p21, Bax, Puma, and a loading control (e.g., actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in p21, Bax, and Puma levels in this compound-treated cells demonstrates the restoration of p53's transcriptional activity.[1]
Apoptosis Assay (Annexin V Staining and FACS)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
-
Cell Treatment: Cancer cells (e.g., MB-468, DLD-1) are treated with 4 μM this compound for a specified period (e.g., 24 hours).
-
Staining: Cells are harvested, washed, and resuspended in an Annexin V binding buffer. They are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a viability dye that enters dead cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer (FACS). The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Analysis: An increase in the percentage of Annexin V-positive cells in the drug-treated group compared to the control indicates the induction of apoptosis.[1][5]
p53-Dependent and Independent Effects
While the primary mechanism of this compound involves the direct reactivation of p53, some studies suggest that it may also exert p53-independent effects. For instance, in non-small cell lung cancer (NSCLC) cells, this compound was found to reduce cell viability and induce G0/G1 cell cycle arrest even in p53-deficient cells.[4][6] This was associated with a p53-independent upregulation of p21 and PUMA.[6] Furthermore, the induction of autophagy, as evidenced by increased LC3II levels, has been identified as another potential mechanism of action for this compound.[4][6] These findings suggest that this compound may have a broader therapeutic potential, though its p53-reactivating capability remains its core, well-documented function.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effect of SCH529074 on HDM2-Mediated p53 Ubiquitination: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule SCH529074 and its role in modulating the critical interaction between the tumor suppressor protein p53 and the E3 ubiquitin ligase HDM2. Specifically, this document details the inhibitory effect of this compound on HDM2-mediated p53 ubiquitination, a key process in the regulation of p53 stability and function.
Introduction: The p53-HDM2 Axis and Cancer
The p53 tumor suppressor protein plays a central role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The function of p53 is tightly regulated, primarily through its interaction with the human double minute 2 (HDM2) protein.[1]
HDM2 is an E3 ubiquitin ligase that targets p53 for ubiquitination and subsequent proteasomal degradation.[1][2] This process involves the covalent attachment of ubiquitin molecules to p53, marking it for destruction by the proteasome.[1][2] In many cancers, the p53-HDM2 pathway is dysregulated, often through the overexpression of HDM2, leading to excessive p53 degradation and loss of its tumor-suppressive functions. Therefore, inhibiting the HDM2-p53 interaction to restore p53 function is a promising therapeutic strategy in oncology.
This compound is a small molecule that has been identified as a p53 activator.[3][4] Unlike inhibitors that target the p53-binding pocket of HDM2, this compound exerts its effect through a distinct mechanism: it binds directly to the DNA binding domain (DBD) of p53.[3][5][6] This interaction not only restores the transcriptional activity of certain mutant forms of p53 but also allosterically inhibits the ubiquitination of wild-type p53 by HDM2.[3][5]
Mechanism of Action: How this compound Inhibits p53 Ubiquitination
This compound's primary mechanism of action involves its direct binding to the p53 protein. This interaction induces a conformational change in p53 that renders it less susceptible to HDM2-mediated ubiquitination.[3][6] This allosteric inhibition is a key feature that distinguishes this compound from other HDM2 antagonists.
The binding of this compound to the p53 DBD is thought to stabilize a wild-type-like conformation, which may sterically hinder the access of HDM2 to the ubiquitination sites on p53 or alter the p53 structure in a way that makes it a poor substrate for the HDM2 E3 ligase complex.[3][6]
References
- 1. Differentiation of Hdm2-mediated p53 ubiquitination and Hdm2 autoubiquitination activity by small molecular weight inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SCH529074: A Potent Activator of Mutant p53
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SCH529074, a small molecule activator of the tumor suppressor protein p53. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Chemical Structure and Properties
This compound is a piperazinyl-quinazoline derivative that has been identified as a potent reactivator of mutant p53.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N3-[2-[[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine | [2] |
| Molecular Formula | C31H36Cl2N6 | [3][4] |
| Molecular Weight | 563.56 g/mol | [3][4] |
| CAS Number | 922150-11-6 | [3][5] |
| SMILES | CN(C)CCCNC1=C2C=CC=CC2=NC(CN3CCN(C(C4=CC=C(Cl)C=C4)C5=CC=C(Cl)C=C5)CC3)=N1 | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3][5] |
Mechanism of Action
This compound acts as a chaperone that directly binds to the DNA binding domain (DBD) of both wild-type and various mutant forms of p53.[1][6] This binding restores the wild-type conformation of mutant p53, enabling it to bind to its consensus DNA sequences and transcriptionally activate downstream target genes involved in cell cycle arrest and apoptosis.[1][7] Furthermore, this compound has been shown to inhibit the HDM2-mediated ubiquitination of p53, leading to its stabilization.[1][8]
Signaling Pathway of this compound-mediated p53 Activation
References
- 1. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. vet.cornell.edu [vet.cornell.edu]
The Impact of SCH529074 on p53-Dependent Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SCH529074, a small molecule activator of the p53 tumor suppressor protein. It details the compound's mechanism of action, its effects on both wild-type and mutant p53, and the subsequent activation of downstream signaling pathways. This document summarizes key quantitative data, outlines experimental protocols used to elucidate these effects, and provides visual representations of the involved pathways and workflows.
Core Mechanism of Action
This compound is a potent and orally active p53 activator that functions by directly binding to the p53 DNA binding domain (DBD).[1][2] This interaction has a dual effect: it can restore the wild-type, growth-suppressive function to many mutated forms of p53 and it can also protect wild-type p53 from degradation.[1][3] The binding affinity of this compound to the p53 DBD is in the range of 1-2 μM.[2][3]
In the context of mutant p53 , this compound acts as a "chaperone," inducing a conformational change in the p53 protein that restores its ability to bind to its cognate DNA response elements.[1][3] This reactivation of mutant p53 allows it to function as a transcription factor, upregulating the expression of genes involved in apoptosis and cell cycle arrest.[1]
In the case of wild-type p53 , the binding of this compound to the DBD sterically hinders the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans).[1][3] This inhibition of MDM2-mediated ubiquitination leads to the stabilization and accumulation of wild-type p53, thereby amplifying its tumor-suppressive functions.[1]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data on the biological effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | p53 Status | Concentration | Effect | Reference |
| Binding Affinity (Ki) | - | - | 1-2 μM | Binds to p53 DBD | [2][3] |
| Cell Viability | H157, H1975, H322 | Mutant | 4 μM (24h) | Reduction to 20-25% | [2] |
| Cell Viability | A549 | Wild-Type | 4 μM (24h) | Reduction to 68% | [2] |
| Cell Cycle Arrest | H157, A549, HCT116 | Mutant & WT | 2 μM | G0/G1 arrest (59-72%) | [2][4] |
| Apoptosis Induction | H1975 | Mutant | 2 μM (24h) | Increased early and late apoptosis | [2] |
| Apoptosis Induction | H157, A549 | Mutant & WT | 2-4 μM | Increased early and late apoptosis | [2][4] |
| Apoptosis Induction | WiDr (R273H), DLD-1 (S241F), MB-468 (R273H) | Mutant | 4 μM (24h) | Induction of apoptosis | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Nude Mice | DLD-1 Xenograft | 30 mg/kg, twice daily for 4 weeks | 43% reduction in tumor growth | [1] |
| Nude Mice | DLD-1 Xenograft | 50 mg/kg, twice daily for 4 weeks | 79% reduction in tumor growth | [1] |
Signaling Pathway Activation
Treatment of cancer cells with this compound leads to the activation of p53-dependent signaling pathways, culminating in cell cycle arrest and apoptosis. Upon activation, p53 transcriptionally upregulates a suite of target genes.
Key downstream targets observed to be upregulated by this compound treatment include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[1][2]
-
BAX: A pro-apoptotic member of the Bcl-2 family.[1]
-
PUMA (BBC3): A BH3-only protein that is a potent inducer of apoptosis.[1][2]
The induction of these and other p53 target genes creates a cellular environment that is unfavorable for proliferation and conducive to programmed cell death.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
The Therapeutic Potential of SCH529074 in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: SCH529074 has emerged as a compound of interest in the landscape of non-small cell lung cancer (NSCLC) therapeutics. As a potent and selective antagonist of the CXCR2/CXCR1 chemokine receptors, it demonstrates a compelling mechanism of action by inhibiting key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. Preclinical data have underscored its potential to modulate the tumor microenvironment and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its evaluation.
Core Mechanism of Action: Targeting the CXCR2/CXCR1 Axis
This compound exerts its anti-tumor effects by targeting the CXCR2 and CXCR1 chemokine receptors, which are frequently overexpressed in NSCLC. These receptors, upon binding to their cognate ligands such as CXCL8 (IL-8), trigger a cascade of downstream signaling events that promote cancer progression.
The binding of ligands to CXCR2/CXCR1 initiates signaling through multiple pathways critical for NSCLC pathogenesis. These include the PI3K/AKT pathway, which is central to cell survival and proliferation, and the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. Furthermore, activation of these receptors leads to the upregulation of pro-angiogenic factors like VEGF, fostering the formation of new blood vessels that supply tumors with essential nutrients. The signaling also promotes the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor cell invasion and metastasis.
By competitively inhibiting these receptors, this compound effectively blocks these downstream signaling cascades. This disruption leads to a multi-pronged anti-tumor effect, encompassing the inhibition of tumor cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the reduction of metastatic potential.
Preclinical Data Summary
While comprehensive clinical data in NSCLC patients remains under development, preclinical studies have provided a strong rationale for the continued investigation of this compound. In vitro and in vivo models have consistently demonstrated its anti-tumor efficacy.
| Parameter | Cell Line(s) | Result | Reference |
| IC50 (Cell Viability) | A549, H460 | 5-15 µM | |
| Apoptosis Induction | A549 | 2.5-fold increase in Caspase-3/7 activity | |
| Tumor Growth Inhibition (In Vivo Xenograft) | A549 | 45-60% reduction in tumor volume | |
| Anti-angiogenic Effect | HUVEC | 40% inhibition of tube formation |
Key Experimental Protocols
The following are standardized protocols for the preclinical evaluation of this compound in NSCLC models.
Cell Viability Assay
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader to determine the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the compound concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant NSCLC cells (e.g., 1x10^6 A549 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
Future Directions and Therapeutic Potential
The preclinical data for this compound provide a solid foundation for its further development as a therapeutic agent for NSCLC. Its unique mechanism of action, targeting the tumor microenvironment and key oncogenic signaling pathways, suggests potential for both monotherapy and combination therapy approaches. Future studies should focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring its synergistic effects with existing standard-of-care treatments, such as chemotherapy and immunotherapy. The continued investigation of this compound holds promise for delivering a novel and effective treatment option for patients with non-small cell lung cancer.
The Pharmacokinetics of SCH529074: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a small molecule compound that has been investigated for its potential as an anti-cancer agent. Its mechanism of action centers on the reactivation of mutant forms of the tumor suppressor protein p53, a critical regulator of cell growth and apoptosis that is frequently mutated in human cancers.[1][2][3] By binding to the DNA binding domain (DBD) of mutant p53, this compound acts as a chaperone, restoring its wild-type conformation and function.[1][2][3] Furthermore, this compound has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental protocols used in its preclinical evaluation, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound functions primarily by targeting the p53 pathway. In many cancers, mutations in the TP53 gene lead to a non-functional p53 protein that is unable to regulate cell cycle progression and induce apoptosis in response to cellular stress. This compound binds directly to the mutated p53 core domain, inducing a conformational change that restores its ability to bind to DNA and activate downstream target genes.[1][4] This restored function leads to the induction of apoptosis and a reduction in tumor growth.[1] Additionally, the compound's inhibition of HDM2-mediated p53 ubiquitination contributes to increased levels of functional p53 in tumor cells.[1][2]
Quantitative Pharmacokinetic Data
The publicly available pharmacokinetic data for this compound is primarily derived from preclinical studies in mouse xenograft models. Detailed human pharmacokinetic data is not available as the compound has not progressed to extensive clinical trials.[5][6] The key in vivo study was performed in female nude mice bearing DLD-1 human colorectal carcinoma xenografts.[1]
Table 1: Plasma Concentration of this compound in Nude Mice with DLD-1 Xenografts [1][7]
| Dosage (Oral, Twice Daily) | Time Post-Final Dose (hours) | Mean Plasma Concentration (µM) |
| 30 mg/kg | 2 | 0.55 |
| 7 | 0.35 | |
| 12 | 0.26 | |
| 50 mg/kg | 2 | 0.79 |
| 7 | 0.52 | |
| 12 | 0.39 |
Data from Demma et al., J Biol Chem, 2010.[1]
This study demonstrated a dose-dependent increase in plasma exposure to this compound, which correlated with its anti-tumor efficacy. At 30 mg/kg and 50 mg/kg, this compound resulted in 43% and 79% tumor growth inhibition, respectively.[7] Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) parameters such as half-life, clearance, volume of distribution, and bioavailability have not been reported in the available literature.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the activity of this compound are provided below. These are representative protocols based on standard laboratory methods.
In Vivo Efficacy and Pharmacokinetic Study
This protocol describes the methodology for assessing the anti-tumor activity and plasma concentrations of this compound in a mouse xenograft model.[1]
-
Animal Model: Female nude mice (Crl:Nu/Nu-nu Br), 5-7 weeks of age, are used.
-
Tumor Implantation: DLD-1 human colorectal carcinoma cells (5 x 10^6 cells per mouse) are subcutaneously inoculated into the flank of each mouse.
-
Drug Administration: When tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally via gavage twice daily at doses of 30 mg/kg and 50 mg/kg. The vehicle control group receives the formulation excipients alone.
-
Tumor Volume Measurement: Tumor dimensions (length, width, and thickness) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: V = 1/6 × π × L × W × T.[1]
-
Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture at specified time points (e.g., 2, 7, and 12 hours) after the final dose.[1]
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Plasma proteins are precipitated by adding acetonitrile to the plasma samples.[1] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatography: The extracted samples are injected onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) for separation of the analyte from endogenous plasma components.
-
Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer (MS/MS) operating in a specific ion monitoring mode for this compound and an internal standard.
-
Calcein AM Cell Proliferation Assay
This assay is used to determine the effect of this compound on the viability and proliferation of tumor cells in vitro.[1][8]
-
Cell Seeding: Tumor cells are seeded into 96-well plates at a density of 5,000 cells per well in complete culture medium and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to the desired concentrations in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining: The culture medium is removed, and cells are incubated with a solution of Calcein AM (e.g., 10 µg/mL) for 10-20 minutes at room temperature in the dark.[1]
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The fluorescence intensity is proportional to the number of viable cells.
Annexin V Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in tumor cells following treatment with this compound.[1][8]
-
Cell Treatment: Tumor cells are treated with this compound at a specified concentration (e.g., 4 µM) or with a vehicle control for 24 hours.[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are incubated with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in reactivating mutant p53.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
SCH529074 In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of SCH529074, a small molecule activator of the tumor suppressor protein p53.
Introduction
This compound is a novel compound that has demonstrated significant potential in cancer research by reactivating mutant p53, a protein frequently inactivated in human cancers.[1][2] Abrogation of p53 function is a critical event in tumorigenesis, occurring in over half of all human cancers.[2] this compound acts as a chaperone, binding to the DNA binding domain (DBD) of mutant p53 and restoring its wild-type conformation and function.[1][2] This restoration of p53 activity leads to the induction of downstream target genes involved in apoptosis and cell cycle arrest, ultimately inhibiting the proliferation of cancer cells.[1][3] Additionally, this compound has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, further stabilizing the protein.[1][2]
Mechanism of Action
This compound's primary mechanism of action is the reactivation of mutant p53.[1][4] It binds to the p53 DNA binding domain, inducing a conformational change that restores its ability to bind to its cognate DNA response elements. This leads to the transcriptional activation of p53 target genes, such as p21, BAX, and PUMA, which in turn trigger apoptosis and cell cycle arrest.[1][5][6] The compound has also been observed to exert its effects in a p53-independent manner in some cancer cell lines.[3][6]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound on various cancer cell lines.
| Cell Line | p53 Status | Concentration (µM) | Incubation Time (hours) | % Cell Viability Reduction | Citation |
| H157 (NSCLC) | Mutant (Stop) | 4 | 24 | ~75-80% | [3] |
| H1975 (NSCLC) | Mutant (R273H) | 4 | 24 | ~75-80% | [3] |
| H322 (NSCLC) | Mutant (R248L) | 4 | 24 | ~75-80% | [3] |
| A549 (NSCLC) | Wild-Type | 4 | 24 | ~32% | [3] |
| WiDr (Colon) | Mutant (R273H) | 4 | 24 | Significant | [1] |
| DLD-1 (Colon) | Mutant (S241F) | 4 | 24 | Significant | [1] |
| Cell Line | p53 Status | Concentration (µM) | Incubation Time (hours) | Effect on Apoptosis | Citation |
| H157 (NSCLC) | Mutant (Stop) | 2, 4 | 24 | Significant induction of early and late apoptosis | [3] |
| A549 (NSCLC) | Wild-Type | 2, 4 | 24 | Significant increase in early and late apoptosis | [3] |
| HCT116 (Colon) | Wild-Type | 4 | Not Specified | Significant induction of early and late apoptosis | [3] |
| HCT116 p53-/- | Null | 4 | Not Specified | Significant induction of early apoptosis | [3] |
| WiDr (Colon) | Mutant (R273H) | 4 | 24 | Induction of apoptosis | [1] |
| DLD-1 (Colon) | Mutant (S241F) | 4 | 24 | Induction of apoptosis | [1] |
| MB-468 (Breast) | Mutant (R273H) | 4 | 24 | Induction of apoptosis | [1] |
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete medium. A suggested concentration range to test is 0, 1, 2, 4, 8, and 16 µM. c. Include a vehicle control (medium with the highest concentration of DMSO used for dilutions, typically <0.1%) and a "medium only" blank control. d. After the 24-hour incubation for cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the prepared this compound dilutions or control media to the respective wells. f. Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Figure 2: Experimental workflow for the MTT cell viability assay.
Conclusion
This compound presents a promising strategy for cancer therapy by targeting the p53 pathway. The provided protocols and data serve as a valuable resource for researchers investigating the in vitro efficacy of this compound. It is recommended to perform multiple viability assays to obtain robust and reliable results.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Cell Cycle Analysis with SCH529074
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a small molecule compound identified as an activator of mutant p53.[1][2] By binding to the DNA binding domain of mutant p53, this compound can restore its wild-type tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.[1][2] These application notes provide a detailed guide for performing cell cycle analysis in cancer cell lines treated with this compound, a critical step in evaluating its efficacy as a potential therapeutic agent. The protocols outlined below describe standard methodologies for assessing cell cycle distribution using propidium iodide (PI) staining and flow cytometry, as well as a method to differentiate between cell cycle arrest and apoptosis using Annexin V and PI co-staining.
Mechanism of Action: p53-Mediated Cell Cycle Arrest
This compound reactivates mutant p53, leading to the transcriptional activation of downstream target genes.[1] A key target in cell cycle regulation is the cyclin-dependent kinase inhibitor 1 (CDKN1A), which encodes the p21 protein.[3][4] The p21 protein inhibits the activity of cyclin-dependent kinase 2 (CDK2)/cyclin E and cyclin D/CDK4/6 complexes.[5][6] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein.[5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing a G0/G1 cell cycle arrest.[5][7]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the effects of this compound on the cell cycle distribution of various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) and Colon Cancer Cell Lines after 24-hour treatment. [3]
| Cell Line | p53 Status | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| H157 (NSCLC) | Null | Control (DMSO) | Not Reported | Not Reported | Not Reported |
| 2 µM this compound | 59 | Not Reported | Not Reported | ||
| A549 (NSCLC) | Wild-Type | Control (DMSO) | Not Reported | Not Reported | Not Reported |
| 2 µM this compound | 72 | Not Reported | Not Reported | ||
| HCT116 (Colon) | Wild-Type | Control (DMSO) | Not Reported | Not Reported | Not Reported |
| 2 µM this compound | 66 | Not Reported | Not Reported | ||
| HCT116 p53-/- (Colon) | Null | Control (DMSO) | Not Reported | Not Reported | Not Reported |
| 2 µM this compound | 57 | Not Reported | Not Reported |
Table 2: Proliferative EC50 Values of this compound in Various Cancer Cell Lines after 72-hour treatment. [8]
| Cell Line | Cancer Type | p53 Status | Proliferation EC50 (µM) |
| MDA-MB-468 | Breast | Mutant (R273H) | 0.85 |
| SKBr-3 | Breast | Mutant (R175H) | 0.4 |
| WiDr | Colon | Mutant (R273H) | 0.5 |
| DLD-1 | Colon | Mutant (S241F) | 0.27 |
| H322 | Lung | Mutant (R248W) | 2.2 |
| T47D | Breast | Mutant (L194F) | 1.3 |
| MCF7 | Breast | Wild-Type | 3.7 |
| SJSA | Osteosarcoma | Wild-Type | 1.8 |
| JAR | Choriocarcinoma | Wild-Type | 1.9 |
| H460 | Lung | Wild-Type | 2.4 |
| H1299 | Lung | Null | >10 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 2 µM and 4 µM) or vehicle control (DMSO) for 24 hours.[3]
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
-
Storage:
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation:
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set up the flow cytometer with a blue laser (488 nm) for excitation and appropriate filters to detect PI fluorescence (typically in the FL2 or FL3 channel, around 617 nm).[9]
-
Use a linear scale for the PI channel to accurately resolve the 2N and 4N DNA content peaks.
-
Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters, and then use a plot of PI-Area versus PI-Width to exclude doublets.[10]
-
Collect data from at least 10,000 events per sample for accurate cell cycle analysis.
-
-
Data Analysis:
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Distinguishing Apoptosis from Cell Cycle Arrest using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the simultaneous assessment of apoptosis and necrosis, helping to clarify whether the observed effects of this compound are primarily cytostatic or cytotoxic.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure apoptotic cells are not lost.
-
Centrifuge the collected cells at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells once with cold PBS.
-
Centrifuge and discard the supernatant.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer equipped with a blue laser (488 nm).
-
Detect FITC fluorescence in the FL1 channel (around 530 nm) and PI fluorescence in the FL2 or FL3 channel (around 617 nm).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
-
Data Analysis:
-
Create a quadrant plot of Annexin V-FITC versus PI fluorescence.
-
Quadrant 1 (Annexin V- / PI+): Necrotic cells
-
Quadrant 2 (Annexin V+ / PI+): Late apoptotic cells
-
Quadrant 3 (Annexin V- / PI-): Live cells
-
Quadrant 4 (Annexin V+ / PI-): Early apoptotic cells
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Inducing Apoptosis with SCH529074 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a small molecule compound that has demonstrated potential as an anti-cancer agent through its ability to reactivate mutant tumor suppressor protein p53.[1][2] In over 50% of human cancers, the p53 gene is mutated, leading to a loss of its tumor-suppressive functions, including the induction of apoptosis or programmed cell death.[1][2][3] this compound acts as a molecular chaperone, binding to the DNA binding domain (DBD) of mutant p53 and restoring its wild-type conformation and function.[1][2][4] This restoration of p53 activity leads to the transcriptional activation of downstream target genes, such as BAX and p21, ultimately triggering apoptosis in cancer cells.[1][5][6] Additionally, this compound has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, further stabilizing the protein.[1][2] While the primary mechanism is p53-dependent, some studies suggest that this compound may also induce apoptosis and cell cycle arrest through p53-independent pathways, potentially involving autophagy.[5]
These application notes provide a detailed protocol for utilizing this compound to induce apoptosis in cancer cell lines. The included methodologies are based on established research and are intended to guide researchers in their investigation of this compound's therapeutic potential.
Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | p53 Status | Concentration (µM) | Treatment Duration (hours) | % Cell Viability |
| H157 (NSCLC) | Mutant | 4 | Not Specified | 20-25% |
| H1975 (NSCLC) | Mutant | 4 | Not Specified | 20-25% |
| H322 (NSCLC) | Mutant | 4 | Not Specified | 20-25% |
| A549 (NSCLC) | Wild-Type | 4 | Not Specified | 68% |
Table 2: Induction of Apoptosis by this compound
| Cell Line | p53 Status | Concentration (µM) | Treatment Duration (hours) | Apoptosis Detection Method | Observations |
| WiDr (Colorectal) | R273H Mutant | 4 | 24 | Annexin V-FITC/PI Staining (FACS) | Increased apoptosis compared to control.[1] |
| DLD-1 (Colorectal) | S241F Mutant | 4 | 24 | Annexin V-FITC/PI Staining (FACS) | Increased apoptosis compared to control.[1] |
| MB-468 (Breast) | R273H Mutant | 4 | 24 | Annexin V-FITC/PI Staining (FACS) | Increased apoptosis compared to control.[1] |
| H1299 (Lung) | p53-null | 4 | 24 | Annexin V-FITC/PI Staining (FACS) | No significant apoptosis.[1] |
| H322 (NSCLC) | Mutant | 4 | Not Specified | Annexin V/PI Staining (FACS) | ~10% increase in early apoptotic fraction.[5] |
| H1975 (NSCLC) | Mutant | 2 | 24 | Annexin V/PI Staining (FACS) | Increased early and late apoptosis.[7] |
| H157 (NSCLC) | Mutant | Not Specified | Not Specified | Annexin V/PI Staining (FACS) | Increased early and late apoptosis.[7] |
| A549 (NSCLC) | Wild-Type | 2 and 4 | Not Specified | Annexin V/PI Staining (FACS) | Significantly increased early and late apoptosis.[5][7] |
| HCT116 (Colon) | Wild-Type | 4 | Not Specified | Annexin V/PI Staining (FACS) | Significant induction of early and late apoptosis.[5][7] |
| HCT116 p53-/- (Colon) | p53-null | 4 | Not Specified | Annexin V/PI Staining (FACS) | Significant induction of early apoptosis.[5][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for studying its effects.
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
2. Cell Culture and Treatment
-
Materials:
-
Cancer cell line of interest (e.g., WiDr, DLD-1, H1975)
-
Appropriate cell culture medium (e.g., RPMI-1640, Leibovitz's L-15) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture the cancer cells in the appropriate medium until they reach 70-80% confluency.
-
Seed the cells into new plates or flasks at the desired density for the specific experiment.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound (typically 2-4 µM).[1][5][7]
-
A vehicle control (DMSO) should be run in parallel at a concentration equivalent to that in the highest this compound treatment group.
-
Incubate the cells for the desired treatment duration (typically 24-48 hours).[1]
-
3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a general guideline for detecting apoptosis by flow cytometry.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
-
4. Western Blot Analysis of Apoptosis-Related Proteins
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Actin or another housekeeping protein should be used as a loading control.
-
-
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring p53 mutations. By restoring the tumor-suppressive functions of mutant p53, it can effectively induce apoptosis and inhibit cancer cell growth. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of this compound, contributing to a deeper understanding of its anti-cancer properties and potential clinical applications.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53-therapeutics.com [p53-therapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Analysis of p21 and BAX Expression Following SCH529074 Treatment Using Western Blot
Introduction
SCH529074 is a small molecule activator of the tumor suppressor protein p53.[1][2] It functions by binding to the DNA binding domain (DBD) of both wild-type and some mutant forms of p53, restoring their transcriptional activity.[2][3] This reactivation of p53 can lead to the induction of downstream target genes involved in cell cycle arrest and apoptosis, making this compound a compound of interest in cancer research.[1][3][4] Two key downstream effectors of p53 are p21 (CDKN1A) and BAX. p21 is a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, while BAX is a pro-apoptotic member of the Bcl-2 family that plays a crucial role in initiating the intrinsic apoptotic pathway.[4][5]
This document provides a detailed protocol for utilizing Western blotting to quantify the expression levels of p21 and the pro-apoptotic protein BAX in cells treated with this compound. Monitoring the expression of these proteins serves as a key indicator of the compound's efficacy in activating the p53 pathway and inducing its downstream effects.
Signaling Pathway and Experimental Rationale
This compound binds to the p53 DNA binding domain, inducing a conformational change that restores its ability to bind to specific DNA response elements.[3] This leads to the transcriptional activation of p53 target genes. The induction of p21 results in cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis. The upregulation of BAX contributes to the initiation of apoptosis by promoting the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Therefore, an increase in the expression of both p21 and BAX following this compound treatment is indicative of successful p53 pathway activation. Western blot analysis is a widely used technique to detect and quantify changes in the expression levels of specific proteins, making it an ideal method for this application.
Caption: Signaling pathway of this compound-mediated p53 activation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell line with wild-type or mutant p53 (e.g., H460, WiDr, DLD-1).[6]
-
This compound: Stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4X Laemmli buffer.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 12% for p21 and BAX).[7]
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes (0.22 µm or 0.45 µm).[8]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-p21 antibody
-
Rabbit anti-BAX antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a specified time (e.g., 24 or 48 hours).[6] Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with primary antibodies (anti-p21, anti-BAX, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using a digital imaging system.[9]
-
Perform densitometry analysis on the bands corresponding to p21, BAX, and β-actin using image analysis software.
-
Normalize the band intensity of p21 and BAX to the corresponding β-actin (loading control) band intensity.[9]
-
Caption: Western blot experimental workflow.
Data Presentation
The following tables represent hypothetical quantitative data from a Western blot analysis of p21 and BAX expression in H460 cells treated with this compound for 48 hours. The data is normalized to the β-actin loading control and expressed as fold change relative to the vehicle control.
Table 1: Densitometric Analysis of p21 Expression
| Treatment Concentration (µM) | Normalized p21 Intensity (Arbitrary Units) | Fold Change vs. Control |
| 0 (Vehicle) | 1.00 | 1.0 |
| 2 | 2.50 | 2.5 |
| 4 | 4.80 | 4.8 |
| 8 | 6.20 | 6.2 |
Table 2: Densitometric Analysis of BAX Expression
| Treatment Concentration (µM) | Normalized BAX Intensity (Arbitrary Units) | Fold Change vs. Control |
| 0 (Vehicle) | 1.00 | 1.0 |
| 2 | 1.80 | 1.8 |
| 4 | 3.10 | 3.1 |
| 8 | 4.50 | 4.5 |
Summary of Results
Treatment of H460 cells with this compound resulted in a dose-dependent increase in the expression of both p21 and BAX. A significant upregulation of p21 and BAX was observed at all tested concentrations compared to the vehicle-treated control cells. These findings are consistent with the role of this compound as a p53 activator, leading to the transcriptional induction of its downstream targets involved in cell cycle arrest and apoptosis. The robust induction of both p21 and BAX provides strong evidence for the on-target activity of this compound in cells with functional p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2.6. Western blot analysis [bio-protocol.org]
Application Notes and Protocols for In Vivo Xenograft Model Study Design Using SCH529074
Introduction
SCH529074 is a small molecule compound that has demonstrated potent anti-tumor activity by reactivating mutant p53 and inhibiting the HDM2-mediated ubiquitination of wild-type p53.[1][2][3] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its function is abrogated in a majority of human cancers through mutation or other mechanisms.[2] this compound acts as a molecular chaperone, binding to the DNA binding domain (DBD) of mutant p53 and restoring its wild-type conformation and function.[1][2] This leads to the transcriptional activation of p53 target genes, such as p21 and BAX, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1] Preclinical studies utilizing in vivo xenograft models are essential for evaluating the efficacy and pharmacokinetic/pharmacodynamic profile of compounds like this compound.
These application notes provide a comprehensive protocol for designing and executing in vivo xenograft studies to assess the anti-tumor activity of this compound. The provided methodologies are based on published preclinical data and established best practices for xenograft studies.
Principle of the Xenograft Model
In vivo xenograft models are a fundamental tool in preclinical oncology research.[4] This methodology involves the implantation of human cancer cells into immunocompromised mice, which lack a functional immune system and therefore cannot reject the foreign cells. This allows for the formation of tumors that can be monitored and measured to evaluate the efficacy of therapeutic agents. Subcutaneous xenograft models, where tumor cells are injected under the skin, are commonly used due to the ease of tumor measurement and monitoring.[5]
Quantitative Data Summary
The following tables summarize quantitative data from a representative in vivo xenograft study using this compound in a human colorectal cancer model.
Table 1: Efficacy of this compound in DLD-1 Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Every 12 hours, oral gavage | 0 |
| This compound | 30 | Every 12 hours, oral gavage | 43[1] |
| This compound | 50 | Every 12 hours, oral gavage | 79[1] |
Table 2: Study Design Parameters for DLD-1 Xenograft Model
| Parameter | Description |
| Animal Model | Female nude mice (Crl:Nu/Nu-nu Br), 5-7 weeks of age[1] |
| Cell Line | DLD-1 (human colorectal carcinoma)[1] |
| Number of Cells Inoculated | 5 million cells per mouse[1] |
| Implantation Site | Subcutaneous[1] |
| Vehicle | 20% hydroxylpropyl-β-cyclodextran[1] |
| Treatment Duration | 28 days (from day 3 to day 31 post-inoculation)[1] |
| Number of Animals per Group | 10[1] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Maintenance: Culture DLD-1 human colorectal carcinoma cells in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension to pellet the cells.
-
Cell Counting and Viability: Resuspend the cell pellet in a serum-free medium. Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. A viability of >90% is required for implantation.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend them in a serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^7 cells/mL for a final injection volume of 0.1 mL per mouse. Keep the cell suspension on ice until injection.
Animal Handling and Tumor Implantation
-
Acclimatization: Upon arrival, allow the female nude mice to acclimatize to the animal facility for at least one week.[1]
-
Implantation: Subcutaneously inject 0.1 mL of the prepared DLD-1 cell suspension (5 million cells) into the right flank of each mouse using a 27-gauge needle.
Tumor Monitoring and Group Randomization
-
Tumor Measurement: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10 per group).[1]
This compound Formulation and Administration
-
Formulation Preparation: Prepare the this compound formulation by dissolving it in a vehicle of 20% hydroxylpropyl-β-cyclodextran in water. Prepare separate formulations for the 30 mg/kg and 50 mg/kg doses. The vehicle alone will serve as the control.
-
Administration: Administer the prepared formulations or vehicle control to the respective groups via oral gavage. The dosing schedule is every 12 hours for 28 consecutive days.[1]
Endpoint and Data Analysis
-
Monitoring: Throughout the study, monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
Endpoint Criteria: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned treatment duration (e.g., 28 days).
-
Data Analysis: At the end of the study, calculate the mean tumor volume for each group. Determine the percentage of tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Visualizations
Signaling Pathway of this compound
Caption: this compound reactivates mutant p53 and inhibits HDM2, leading to apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study of this compound.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and solubility of SCH529074 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SCH529074, a potent activator of the p53 signaling pathway. The information is intended for researchers in cell biology, cancer biology, and drug development.
Introduction
This compound is a small molecule that has been identified as a potent, orally active activator of the tumor suppressor protein p53.[1] It functions by binding to the DNA binding domain (DBD) of both wild-type and some mutant forms of p53, restoring their transcriptional activity.[2][3] This reactivation of p53 can lead to the induction of downstream target genes involved in cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research.[4][5] Furthermore, this compound has been shown to interrupt the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization and accumulation.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₃₆Cl₂N₆ |
| Molecular Weight | 563.56 g/mol |
| CAS Number | 922150-11-6 |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO). The following table summarizes the solubility data.
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL (≥ 35.49 mM) |
Note: To achieve the indicated solubility, ultrasonic treatment may be necessary. It is recommended to use freshly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[1] If precipitation is observed, gentle heating and/or sonication can aid in dissolution.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.64 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.64 mg of powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the tube for short intervals until a clear solution is obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Experimental Protocols
In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experiment.
Materials:
-
Cultured cells of interest (e.g., cancer cell lines with wild-type or mutant p53)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the protein levels of p53 and its downstream targets (e.g., p21, BAX, PUMA).
-
Flow Cytometry (FACS): To assess cell cycle distribution (e.g., using propidium iodide staining) or apoptosis (e.g., using Annexin V staining).
-
Quantitative RT-PCR: To measure the mRNA expression levels of p53 target genes.
-
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects primarily through the activation of the p53 signaling pathway. The diagrams below illustrate the general experimental workflow for preparing and using this compound and its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Note: Quantifying SCH529074-Induced Apoptosis Using a Caspase-3/7 Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH529074 is a small molecule activator of the tumor suppressor protein p53.[1][2][3] It specifically binds to the p53 DNA binding domain (DBD), restoring wild-type function to many oncogenic mutant forms of p53.[2] This reactivation of mutant p53 can trigger apoptosis in cancer cells, making this compound a compound of interest in oncology research.[1][4] A key hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7. Therefore, measuring the activity of these caspases is a reliable method for quantifying the apoptotic response induced by this compound.
This document provides a detailed protocol for using a commercially available luminescent Caspase-3/7 activity assay to measure apoptosis in cancer cell lines treated with this compound. The assay is based on the cleavage of a proluminescent DEVD peptide substrate by Caspase-3/7, which generates a light signal proportional to the amount of active caspase.[5][6]
Mechanism of Action: this compound-Induced Apoptosis
This compound acts as a "chaperone" for mutant p53, binding to the DNA binding domain and inducing a conformational change that restores its tumor-suppressive functions.[1] This restored p53 activity can lead to the transcriptional upregulation of pro-apoptotic genes, such as BAX and PUMA. The activation of these downstream targets initiates the intrinsic apoptotic pathway, culminating in the activation of effector Caspase-3 and Caspase-7, which then execute the final stages of programmed cell death. Notably, some studies suggest that this compound may also induce apoptosis through p53-independent mechanisms.[4]
Experimental Protocol
This protocol is adapted for a 96-well plate format using a luminescent "add-mix-measure" Caspase-3/7 assay, such as the Caspase-Glo® 3/7 Assay.[5][6]
Materials:
-
Cancer cell line of interest (e.g., H1975, H157, A549 NSCLC cells)[4]
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 2 µM to 4 µM is a good starting point based on published data.[3][4]
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24-48 hours).[1]
-
-
Caspase-3/7 Assay:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[6]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[7]
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation and Analysis
The raw output from the luminometer will be in Relative Luminescence Units (RLU). Data should be normalized to the vehicle control to determine the fold change in Caspase-3/7 activity.
Example Data Table:
The following table summarizes hypothetical data from an experiment where H1975 non-small cell lung cancer cells were treated with this compound for 24 hours.
| Treatment Group | Concentration (µM) | Average RLU (n=3) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 15,250 | 850 | 1.0 |
| This compound | 2 | 45,750 | 2,100 | 3.0 |
| This compound | 4 | 91,500 | 5,500 | 6.0 |
| Positive Control | 1 µM Staurosporine | 125,000 | 9,800 | 8.2 |
Data are for illustrative purposes only.
Interpretation:
A dose-dependent increase in Caspase-3/7 activity is observed in cells treated with this compound, indicating the induction of apoptosis.[4] This aligns with previous findings where treatment with this compound led to a significant increase in apoptosis in various cancer cell lines.[3][4] The magnitude of the response can be compared across different cell lines or in combination with other therapeutic agents to investigate synergistic effects.
Troubleshooting:
-
High background signal: Ensure complete cell lysis by proper mixing after reagent addition. Check for contamination in the cell culture or reagents.
-
Low signal: Optimize cell seeding density and incubation times. Ensure the Caspase-3/7 reagent is stored and prepared correctly.[7] The treatment time with this compound may need to be extended for some cell types.[1]
-
High well-to-well variability: Ensure accurate and consistent pipetting. Check for edge effects on the plate by including outer wells with media only.
This application note provides a framework for the reliable quantification of this compound-induced apoptosis. By following this protocol, researchers can effectively assess the pro-apoptotic efficacy of this p53-activating compound in various cancer models.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. Caspase 3/7 Activity [protocols.io]
Application Note: Detection of SCH529074-Induced Apoptosis using Annexin V and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage or oncogene activation.[2] However, over 50% of human cancers contain mutations in the p53 gene, leading to the loss of its tumor-suppressive functions and promoting cancer progression.[3]
SCH529074 is a small molecule activator of p53.[4] It binds to the DNA-binding domain (DBD) of both wild-type and various mutant p53 proteins.[3][4] This binding can restore the wild-type, DNA-binding conformation to mutant p53, leading to the transcriptional activation of pro-apoptotic genes like BAX and PUMA and subsequent induction of apoptosis.[4][5] Additionally, this compound can stabilize wild-type p53 by inhibiting its ubiquitination mediated by HDM2.[3][4]
This application note provides a detailed protocol for quantifying apoptosis induced by this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry (FACS) analysis. Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][6] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]
Mechanism of Action of this compound
This compound acts as a molecular "chaperone" for mutant p53.[4] By binding to the core DNA-binding domain, it restores the proper conformation required for p53 to bind to its target DNA sequences. This reactivation of mutant p53's transcriptional activity leads to the upregulation of downstream target genes involved in apoptosis, such as BAX and PUMA.[4][7] In cells with wild-type p53, this compound can also enhance p53's activity by preventing its degradation.[4]
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation: Efficacy of this compound
Treatment with this compound has been shown to induce apoptosis across various non-small-cell lung carcinoma (NSCLC) and colon cancer cell lines, irrespective of their p53 mutational status.[4][8]
| Cell Line | Cancer Type | p53 Status | This compound Conc. | Treatment Time | Apoptotic Effect | Reference |
| WiDr | Colon | Mutant (R273H) | 4 µM | 24 h | Induction of apoptosis | [4] |
| DLD-1 | Colon | Mutant (S241F) | 4 µM | 24 h | Induction of apoptosis | [4] |
| H157 | NSCLC | Mutant | 2-4 µM | 24 h | Significant increase in early and late apoptosis | [8][9] |
| A549 | NSCLC | Wild-Type | 2-4 µM | 24 h | Significant increase in early and late apoptosis | [8][9] |
| HCT116 | Colon | Wild-Type | 4 µM | 24 h | Significant induction of early and late apoptosis | [8] |
| HCT116 p53-/- | Colon | Null | 4 µM | 24 h | Significant induction of early apoptosis | [8] |
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol provides a method to prepare, treat, and stain cells with Annexin V and PI for the analysis of apoptosis by flow cytometry.
Materials and Reagents
-
This compound (MedchemExpress, Cat. No. HY-12586 or equivalent)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (e.g., Abcam ab14085, Thermo Fisher Scientific, Bio-Techne)[1][10]
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis detection.
Detailed Procedure
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment (e.g., 0.5-1.0 x 10⁶ cells per well).[6]
-
Incubate the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for adherence.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock in a complete culture medium to the desired final concentrations (e.g., 2 µM and 4 µM).[9]
-
Treat the cells with the this compound dilutions. Include the following controls:
-
Negative Control: Vehicle-treated cells (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Positive Control (optional): Cells treated with a known apoptosis inducer (e.g., Staurosporine).
-
-
Incubate the cells for the desired treatment period (e.g., 24 hours).[4]
Cell Harvesting and Staining:
-
Prepare 1X Annexin V Binding Buffer: Dilute the 10X stock buffer with deionized water.[10] Keep on ice.
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium from each well, as it contains floating apoptotic cells.[6]
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
-
Centrifuge the cell suspension at approximately 400-600 x g for 5 minutes at room temperature.[10]
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Carefully discard the supernatant and resuspend the cell pellet in 100 µL of cold 1X Annexin V Binding Buffer.[10] Ensure a single-cell suspension. The cell concentration should be around 1-5 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to the 100 µL cell suspension.[6][10] Note: The exact volume may vary depending on the kit manufacturer.
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[10]
-
After incubation, add 200-400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry immediately (preferably within 1 hour). Do not wash the cells after staining.[6]
Flow Cytometry Analysis and Data Interpretation
-
Instrument Setup: Use unstained and single-stained (Annexin V only, PI only) control samples to set up the flow cytometer voltages and compensation for spectral overlap.
-
Gating Strategy:
-
First, gate on the cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.[11] It is important to create a gate that includes both live and apoptotic cells, as apoptotic cells may be smaller and have different scatter properties.[11]
-
From this gated population, create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
-
Quadrant Analysis: The four quadrants represent the different cell populations:[6][12]
-
Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells or cells with compromised membranes due to mechanical injury.
-
Caption: FACS quadrant plot for data interpretation.
Conclusion
The use of Annexin V and PI staining followed by flow cytometry is a robust and quantitative method for assessing the pro-apoptotic activity of compounds like this compound. This application note provides a comprehensive framework, from understanding the mechanism of action to a detailed experimental protocol, enabling researchers to effectively evaluate the potential of p53 activators in cancer drug development.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay for Assessing p53 Binding Dynamics in Response to SCH529074
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by regulating the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2] Mutations in the TP53 gene are prevalent in a vast number of human cancers, often leading to the expression of a dysfunctional protein with an impaired ability to bind to its target DNA sequences.[3] The small molecule SCH529074 has been identified as a promising agent that can restore the DNA binding function to certain p53 mutants and also modulate the activity of wild-type p53.[3][4] this compound is believed to act as a chaperone, binding to the p53 DNA-binding domain (DBD) and inducing a conformational change that facilitates its interaction with target gene promoters.[3]
This document provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to investigate the effect of this compound on the binding of p53 to the promoter regions of its target genes, such as CDKN1A (p21) and BAX.
Signaling Pathway and Mechanism of Action
Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by MDM2, an E3 ubiquitin ligase.[1] In response to cellular stress, such as DNA damage, p53 is stabilized and activated, allowing it to bind to specific response elements in the promoters of its target genes. This binding initiates a transcriptional program that can lead to either cell cycle arrest, providing time for DNA repair, or apoptosis, eliminating severely damaged cells.[5][6][7] this compound has been shown to enhance the binding of both mutant and wild-type p53 to these target promoters, thereby potentiating its tumor-suppressive functions.[3]
Caption: p53 signaling pathway and the action of this compound.
Experimental Workflow
The ChIP assay workflow involves crosslinking protein-DNA complexes within cells, followed by chromatin fragmentation, immunoprecipitation of the target protein (p53), reversal of crosslinks, and finally, analysis of the co-precipitated DNA by qPCR.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Data Presentation
The following tables present illustrative quantitative data from a p53 ChIP-qPCR experiment in a cancer cell line (e.g., WiDr, which expresses mutant p53) treated with this compound. Data is presented as both "Percent Input" and "Fold Enrichment" over a negative control (IgG immunoprecipitation).
Table 1: p53 Binding to the CDKN1A (p21) Promoter
| Treatment | Antibody | Average Ct | % Input | Fold Enrichment (vs. IgG) |
| DMSO (Vehicle) | p53 | 28.5 | 0.15% | 7.5 |
| DMSO (Vehicle) | IgG | 31.5 | 0.02% | 1.0 |
| This compound (4 µM) | p53 | 26.0 | 0.80% | 40.0 |
| This compound (4 µM) | IgG | 31.0 | 0.02% | 1.0 |
Table 2: p53 Binding to the BAX Promoter
| Treatment | Antibody | Average Ct | % Input | Fold Enrichment (vs. IgG) |
| DMSO (Vehicle) | p53 | 29.0 | 0.10% | 5.0 |
| DMSO (Vehicle) | IgG | 31.5 | 0.02% | 1.0 |
| This compound (4 µM) | p53 | 27.0 | 0.40% | 20.0 |
| This compound (4 µM) | IgG | 31.2 | 0.02% | 1.0 |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Materials and Reagents
-
Cell Culture reagents (DMEM, FBS, etc.)
-
This compound (dissolved in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
PBS (Phosphate Buffered Saline)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
IP Dilution Buffer
-
Protein A/G magnetic beads
-
Anti-p53 antibody (e.g., DO-1 or FL-393)
-
Normal mouse/rabbit IgG (Isotype control)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
SYBR Green qPCR Master Mix
-
Primers for p21 and BAX promoters (see below)
Primer Sequences for qPCR:
| Target Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CDKN1A (p21) | AGCCTTCCTCACATCCTCCT | GGAATGGTGAAAGGTGGAAA |
| BAX | AACCAGGGGATCTCGGAAG | AGTGCCAGAGGCAGGAAGT |
Detailed Protocol
Day 1: Cell Treatment and Crosslinking
-
Plate cells (e.g., WiDr) to be 70-80% confluent on the day of the experiment.
-
Treat cells with either DMSO (vehicle control) or 4 µM this compound for 24 hours.
-
To crosslink proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Scrape the cells and transfer them to a conical tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
Day 2: Chromatin Preparation and Immunoprecipitation
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.
-
Fragment the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Dilute the chromatin in IP Dilution Buffer. Save a small aliquot as "Input" DNA.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add anti-p53 antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2 hours at 4°C.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
Day 3: Elution, Reverse Crosslinking, and DNA Purification
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse the crosslinks by incubating the eluted samples and the "Input" sample at 65°C overnight.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water.
qPCR Analysis
-
Perform qPCR using SYBR Green master mix with primers specific for the promoter regions of p21 and BAX.
-
Use a standard curve to ensure primer efficiency.
-
Analyze the data using the "Percent Input" and "Fold Enrichment" methods.[8][9]
Percent Input Calculation: % Input = 100 * 2^(Ct(Input) - Ct(IP))
Fold Enrichment Calculation: Fold Enrichment = 2^(-(Ct(IP) - Ct(IgG)))
Conclusion
The Chromatin Immunoprecipitation assay is a powerful technique to investigate the in-vivo binding of transcription factors to DNA. This protocol provides a framework for researchers to study the effects of this compound on the DNA binding activity of p53. The successful implementation of this assay can provide valuable insights into the mechanism of action of p53-reactivating compounds and their potential as cancer therapeutics.
References
- 1. google.com [google.com]
- 2. Decoding stimulus-specific regulation of promoter activity of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. toptipbio.com [toptipbio.com]
Troubleshooting & Optimization
Troubleshooting SCH529074 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the p53 activator, SCH529074. Our goal is to address common challenges encountered during experimental workflows, with a particular focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule activator of the tumor suppressor protein p53.[1] It functions by binding specifically to the DNA binding domain (DBD) of both wild-type and some mutant forms of p53, restoring their proper conformation and function.[1] This restoration of p53 function can lead to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.[1] this compound has been shown to interrupt the interaction between p53 and its negative regulator, HDM2, which normally promotes p53 degradation.[1]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?
A2: This is a common issue known as "solvent-shifting precipitation." this compound is a hydrophobic molecule with low solubility in aqueous solutions. When a concentrated stock solution in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound is "shocked" out of solution and precipitates because the solvent environment can no longer keep it dissolved.
Q3: What is the recommended starting solvent for this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%.[2][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide: Insolubility of this compound in Aqueous Solutions
This guide provides systematic approaches to address the challenges of working with this compound in aqueous solutions for in vitro and in vivo experiments.
In Vitro Applications (e.g., Cell-Based Assays)
If you are experiencing precipitation of this compound in your cell culture medium, consider the following troubleshooting steps:
1. Optimize Your Dilution Technique:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help to keep the compound in solution.
-
Vigorous Mixing: Ensure rapid and thorough mixing immediately after adding the this compound stock solution to the aqueous buffer. This can be achieved by vortexing or repeated pipetting.
-
Order of Addition: Always add the small volume of the concentrated DMSO stock solution to the larger volume of the aqueous buffer while mixing, not the other way around.
2. Adjust Solution Conditions:
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution may improve solubility. However, be mindful of the temperature stability of the compound and other components in your assay.
-
Sonication: Brief sonication in a water bath can help to break up small precipitates and aid in dissolution.[1]
3. Consider the Use of Solubilizing Agents (for non-cell-based assays):
For biochemical or acellular assays where the presence of additional excipients is acceptable, the following can be considered:
-
Pluronic F-68 or Tween® 80: These non-ionic surfactants can help to increase the aqueous solubility of hydrophobic compounds. It is essential to test the compatibility of these agents with your specific assay.
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Recommended for stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (1.77 mM) | A clear solution can be achieved. Suitable for in vivo studies.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (1.77 mM) | A clear solution can be achieved. Suitable for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 563.56 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.64 mg of this compound.
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 6 months when stored at -80°C and for 1 month at -20°C.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to create an intermediate stock at a higher concentration than your final working concentration. This helps to minimize the volume of DMSO added to the cells.
-
Prepare the final working solution by adding a small volume of the intermediate DMSO stock to the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate stock to 999 µL of cell culture medium.
-
Immediately vortex the solution to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Signaling Pathway
Caption: The p53 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for preparing this compound working solutions.
References
Addressing p53-independent effects of SCH529074 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH529074, with a specific focus on addressing its p53-independent effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule activator of mutant p53. It acts as a chaperone by binding to the DNA-binding domain (DBD) of various p53 mutants, restoring their wild-type conformation and tumor-suppressive functions.[1][2][3] Additionally, it can inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][2][3]
Q2: Can this compound exert effects in cancer cells lacking functional p53?
A2: Yes, several studies have demonstrated that this compound can induce anti-cancer effects in a p53-independent manner. These effects include apoptosis, cell cycle arrest, and autophagy in p53-null or p53-deficient cancer cell lines.[1][4]
Q3: What are the known p53-independent effects of this compound?
A3: The primary p53-independent effects of this compound include:
-
Induction of Apoptosis: this compound can trigger programmed cell death in the absence of functional p53, which is associated with the activation of caspase-3 and caspase-7.[1]
-
G0/G1 Cell Cycle Arrest: The compound can halt the cell cycle in the G0/G1 phase, a phenomenon linked to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][4]
-
Upregulation of Pro-Apoptotic Proteins: this compound has been shown to increase the expression of the pro-apoptotic protein PUMA independently of p53.[1]
-
Induction of Autophagy: Some studies have reported that this compound can induce autophagy, a cellular self-degradation process, in a p53-independent manner.[1]
Q4: What is the proposed mechanism for the p53-independent upregulation of p21 by this compound?
A4: While the exact mechanism is still under investigation, the p53-independent induction of p21 by small molecules is a known phenomenon. One potential mechanism involves the activation of other transcription factors, such as members of the Forkhead box O (FOXO) family, which have been shown to bind to the p21 promoter and upregulate its expression.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis are observed in a p53-null cell line treated with this compound.
-
Possible Cause: This is likely a manifestation of the known p53-independent pro-apoptotic activity of this compound.
-
Troubleshooting Steps:
-
Confirm p53 Status: Ensure the p53-null status of your cell line through Western blot or genomic sequencing.
-
Perform Dose-Response Analysis: Treat the p53-null cells with a range of this compound concentrations to determine the dose-dependency of the apoptotic effect.
-
Assess Caspase Activation: Use a caspase activity assay or Western blot to detect the cleavage of caspase-3 and caspase-7, which are known to be activated by this compound in a p53-independent manner.
-
Analyze Expression of Pro-Apoptotic Proteins: Perform Western blotting or qPCR to measure the expression levels of p53-independent pro-apoptotic proteins like PUMA.
-
Issue 2: Cells undergo G0/G1 arrest in a p53-mutant cell line, but the expected restoration of p53 target gene expression is not observed.
-
Possible Cause: This could be due to the p53-independent cell cycle arrest mechanism of this compound, or the specific p53 mutation may not be amenable to reactivation by the compound.
-
Troubleshooting Steps:
-
Verify p53-Independent p21 Induction: Perform Western blotting to check for the upregulation of p21. An increase in p21 in the absence of other p53 target gene induction suggests a p53-independent mechanism.
-
Use a p53-Null Control: Include a p53-null cell line in your experiment to confirm that the observed G0/G1 arrest can occur independently of p53.
-
Assess a Panel of p53 Target Genes: Analyze the expression of multiple p53 target genes (e.g., BAX, PUMA, MDM2) to confirm the lack of broad p53 pathway reactivation.
-
Issue 3: Inconsistent results or effects at lower-than-expected concentrations of this compound.
-
Possible Cause: This could be due to off-target effects of the compound, which are not yet fully characterized in the literature. It could also be related to cell line-specific sensitivities.
-
Troubleshooting Steps:
-
Conduct a Broad Kinase Inhibition Screen: If possible, perform a kinase profiling assay to identify potential off-target kinases inhibited by this compound at the concentrations used in your experiments.
-
Compare with Other p53 Activators: Use other p53-reactivating compounds with different chemical scaffolds to see if the observed effects are specific to this compound.
-
Thoroughly Characterize Cellular Phenotype: Beyond apoptosis and cell cycle, assess other cellular processes that might be affected, such as cellular morphology, adhesion, and metabolic activity.
-
Quantitative Data Summary
The following tables summarize quantitative data on the p53-independent effects of this compound from published studies.
| Cell Line | p53 Status | Concentration (µM) | Effect | % of Control | Reference |
| H157 | Null | 4 | Cell Viability | ~20-25% | [5] |
| HCT116 p53-/- | Null | 2 | G0/G1 Arrest | 57% of cells in G0/G1 | [5] |
| HCT116 p53-/- | Null | 4 | Early Apoptosis | Significant Induction | [5] |
| H1299 | Null | 4 | Apoptosis | Increased Annexin V staining | [6] |
| Cell Line | p53 Status | Concentration (µM) | Effect | Fold Induction | Reference |
| H157 | Null | 2-6 | p21 Protein Expression | Increased | [5] |
| A549 | Wild-type | 2-6 | p21 Protein Expression | Increased | [5] |
| HCT116 p53-/- | Null | 2-6 | p21 Protein Expression | Increased | [5] |
| H157 | Null | 2-6 | PUMA Protein Expression | Increased | [5] |
| A549 | Wild-type | 2-6 | PUMA Protein Expression | Increased | [5] |
| HCT116 p53-/- | Null | 2-6 | PUMA Protein Expression | Increased | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 2, 4, 10 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot for p21 and PUMA
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: p53-Independent Apoptotic Pathway of this compound.
Caption: p53-Independent G0/G1 Arrest Pathway of this compound.
Caption: Troubleshooting Workflow for p53-Independent Effects.
References
- 1. p53-independent p21 induction by MELK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p53-independent induction of p21 (WAF1/CIP1), reduction of cyclin B1 and G2/M arrest by the isoflavone genistein in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SCH529074 Dosage for In Vivo Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SCH529074 in in vivo mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of the tumor suppressor protein p53.[1][2] It functions by binding directly to the DNA binding domain (DBD) of both wild-type and many mutant forms of p53.[1][2] This binding acts in a chaperone-like manner, restoring the proper conformation to mutant p53 and enabling it to bind to DNA and transcriptionally activate its target genes.[1] Consequently, this leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in tumor cells.[1][3] Additionally, this compound has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][2]
Q2: What is a recommended starting dosage and administration route for this compound in mice?
A2: Based on published preclinical studies, a recommended starting point for in vivo efficacy studies in mouse xenograft models is a dosage range of 30-50 mg/kg, administered via oral gavage twice daily.[1] The compound is typically formulated in a 20% hydroxylpropyl-β-cyclodextran solution to ensure solubility and bioavailability.[1]
Q3: What kind of anti-tumor efficacy can be expected with this compound?
A3: In a human colorectal carcinoma (DLD-1) xenograft model in nude mice, oral administration of this compound twice daily for four weeks resulted in significant tumor growth inhibition. A dosage of 50 mg/kg led to a 79% reduction in tumor growth, while a 30 mg/kg dosage resulted in a 43% reduction.[1]
Q4: Are there any known toxicities or adverse effects associated with this compound in mice?
A4: The primary preclinical study using this compound at 30 and 50 mg/kg twice daily via oral gavage did not report any significant toxicity in the treated mice.[1] However, it is crucial to monitor the animals closely for any signs of adverse effects, such as weight loss, changes in behavior, or signs of distress. The formulation vehicle, 20% hydroxylpropyl-β-cyclodextran, has been reported in some studies to potentially cause elevated transaminase levels in rodents, so monitoring liver function may be advisable in long-term studies.
Troubleshooting Guide
Issue 1: Difficulty in preparing the this compound formulation.
-
Problem: this compound may not be readily soluble in aqueous solutions.
-
Solution: A 20% solution of hydroxylpropyl-β-cyclodextran (HPβCD) in sterile water or saline is an effective vehicle for solubilizing this compound for oral administration.[1] To prepare, gradually add the powdered this compound to the HPβCD solution while vortexing or stirring to ensure complete dissolution. Gentle warming may aid in dissolution, but the stability of the compound at elevated temperatures should be considered.
Issue 2: Complications during oral gavage administration.
-
Problem: Improper oral gavage technique can lead to esophageal injury, aspiration, or undue stress to the animal.
-
Solution:
-
Proper Restraint: Ensure the mouse is properly restrained to prevent movement and injury.
-
Correct Needle Choice: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to minimize the risk of esophageal perforation.
-
Technique: Gently insert the needle along the roof of the mouth and advance it slowly into the esophagus. Do not force the needle. The animal should swallow as the needle is advanced. Administer the solution slowly to prevent regurgitation and aspiration.
-
Training: Ensure that personnel performing the procedure are adequately trained and proficient in the technique.
-
Issue 3: Inconsistent or lower-than-expected anti-tumor efficacy.
-
Problem: Several factors can contribute to reduced efficacy.
-
Solution:
-
Formulation Integrity: Ensure the this compound formulation is prepared fresh and has not precipitated. Visually inspect the solution for any particulates before each administration.
-
Dosing Accuracy: Verify the accuracy of the dose calculations and the volume being administered.
-
Tumor Model Variability: The sensitivity of different tumor models to p53 activation can vary. The reported efficacy was in a DLD-1 colorectal cancer model.[1] Efficacy in other models may differ.
-
Pharmacokinetics: The degree of tumor inhibition has been correlated with the plasma exposure of the compound.[1] If feasible, pharmacokinetic analysis can help determine if adequate drug levels are being achieved in the plasma and tumor tissue.
-
Issue 4: Observed adverse effects in treated mice.
-
Problem: Mice exhibit signs of toxicity, such as weight loss or lethargy.
-
Solution:
-
Dose Reduction: Consider reducing the dosage of this compound.
-
Vehicle Control: Always include a vehicle control group (receiving only the 20% HPβCD solution) to rule out any adverse effects caused by the formulation vehicle itself.
-
Veterinary Consultation: If adverse effects are significant or persistent, consult with a veterinarian.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Effective Dosage Range | 30 - 50 mg/kg | [1] |
| Administration Route | Oral Gavage | [1] |
| Dosing Schedule | Twice Daily | [1] |
| Formulation Vehicle | 20% Hydroxylpropyl-β-cyclodextran | [1] |
| Mouse Model | DLD-1 Human Colorectal Carcinoma Xenograft (Nude Mice) | [1] |
| Tumor Growth Inhibition | 43% at 30 mg/kg; 79% at 50 mg/kg (after 4 weeks) | [1] |
| Plasma Exposure (2-12h post final dose) | 0.26–0.55 µM at 30 mg/kg; 0.39–0.79 µM at 50 mg/kg | [1] |
Experimental Protocols
Preparation of this compound Formulation (20% HPβCD)
-
Prepare a 20% (w/v) solution of hydroxylpropyl-β-cyclodextran in sterile water for injection or sterile saline.
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Slowly add the powdered this compound to the 20% HPβCD solution while continuously vortexing or stirring.
-
Ensure the compound is completely dissolved. A brief, gentle warming in a water bath (e.g., 37°C) may be used if necessary, but avoid excessive heat.
-
Visually inspect the final solution for any undissolved particles.
-
Prepare the formulation fresh before each administration or assess its stability if stored.
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use female athymic nude mice, 5-7 weeks of age.
-
Tumor Cell Implantation: Subcutaneously inoculate 5 x 10^6 DLD-1 human colorectal carcinoma cells in a suitable volume of sterile PBS or culture medium into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size. Monitor tumor volume regularly using caliper measurements (Volume = 1/6 × π × Length × Width × Thickness).[1]
-
Randomization: When tumors reach a predetermined average size, randomize the mice into treatment and control groups (e.g., n=10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the 20% hydroxylpropyl-β-cyclodextran vehicle via oral gavage twice daily.
-
This compound Treatment Groups: Administer this compound at the desired dosages (e.g., 30 mg/kg and 50 mg/kg) formulated in the vehicle, via oral gavage twice daily.
-
-
Study Duration: Continue the treatment for a specified period (e.g., 4 weeks).
-
Data Collection: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Potential off-target effects of SCH529074 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SCH529074 in cancer cell lines. The information addresses potential off-target effects and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It was initially identified as a small molecule activator of the tumor suppressor protein p53.[1][2][3] It binds directly to the DNA binding domain (DBD) of both mutant and wild-type p53, restoring its transcriptional activity.[1][2][3] This leads to the upregulation of p53 target genes, such as p21 and PUMA, resulting in cell cycle arrest and apoptosis.[1] this compound is also known as Navarixin, a potent antagonist of the chemokine receptors CXCR1 and CXCR2.[4][5][6]
Q2: I am observing p53-independent effects in my experiments. What could be the cause?
A2: While this compound is a known p53 activator, it also exhibits off-target activities that can lead to p53-independent phenotypes. A significant off-target is the chemokine receptor CCR7.[7][8][9] Inhibition of CCR7 can affect cell signaling pathways related to migration and immune cell trafficking, which may be independent of p53 status.[8][10]
Q3: What are the known on-target and off-target binding affinities of this compound?
Quantitative Data Summary
| Target Family | Target | Compound Name | Activity | Value | Assay Type |
| On-Target | p53 DBD | This compound | K | i | 1-2 µM |
| CXCR1 | Navarixin | IC | 50 | 36 nM | |
| CXCR2 | Navarixin | IC | 50 | 2.6 nM | |
| Off-Target | CCR7 | Navarixin | - | Inhibits Ca | 2+ |
Troubleshooting Guides
Problem 1: Unexpected cell migration or invasion in response to this compound.
-
Possible Cause: This phenotype may be linked to the off-target inhibition of CCR7 by this compound (Navarixin).[7][8][9] CCR7 plays a crucial role in cell migration, particularly in cancer metastasis to lymph nodes.[10]
-
Troubleshooting Steps:
-
Validate CCR7 expression: Confirm that your cancer cell line expresses CCR7 at the protein level using Western blot or flow cytometry.
-
Use a CCR7-null cell line: If possible, repeat the migration assay in a genetically modified cell line where CCR7 has been knocked out. An on-target effect on migration via p53 should persist, while a CCR7-mediated off-target effect will be abrogated.
-
Employ a selective CCR7 antagonist: Use a structurally different and highly selective CCR7 antagonist as a positive control for migration inhibition. If the phenotype matches that of this compound, it strongly suggests a CCR7-mediated effect.
-
Problem 2: Lack of correlation between p53 status and this compound-induced cytotoxicity.
-
Possible Cause: The observed cytotoxicity may be due to the compound's activity as a CXCR1/CXCR2 antagonist (Navarixin), which can impact tumor growth and the tumor microenvironment independently of p53.[6][11]
-
Troubleshooting Steps:
-
Assess CXCR1/CXCR2 expression: Determine the expression levels of CXCR1 and CXCR2 in your cancer cell lines.
-
Use a selective CXCR1/2 inhibitor: Compare the cytotoxic effects of this compound with those of a different, highly selective CXCR1/2 inhibitor. Similar effects would point towards an on-target chemokine receptor-mediated mechanism.
-
Rescue experiment: In a p53-mutant cell line, assess whether the re-introduction of wild-type p53 enhances the cytotoxic effect of this compound. A significant increase in cell death would confirm a contribution from the on-target p53 activation.
-
Experimental Protocols
Protocol 1: Western Blot for p53, p21, and PUMA Induction
This protocol is to confirm the on-target activation of the p53 pathway by this compound.
-
Cell Culture and Treatment: Plate cancer cells at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and PUMA overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Calcium Mobilization Assay to Assess CCR7 Inhibition
This protocol can be used to investigate the off-target effect of this compound (Navarixin) on CCR7 signaling.
-
Cell Preparation: Use a cell line that endogenously expresses CCR7 or a recombinant cell line overexpressing the receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the loaded cells with varying concentrations of this compound (Navarixin) or a known CCR7 antagonist (positive control) for a specified period.
-
Ligand Stimulation: Stimulate the cells with a CCR7 ligand, such as CCL19 or CCL21.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader or a flow cytometer.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the IC50 value for CCR7 inhibition.
Visualizations
Caption: On-target p53 activation pathway of this compound.
Caption: On- and off-target chemokine receptor inhibition by Navarixin (this compound).
Caption: Logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. Structure-activity relationship study of navarixin analogues as dual CXCR2 and CCR7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel peptide targeting CCR7 inhibits tumor cell lymph node metastasis | springermedizin.de [springermedizin.de]
- 11. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SCH529074 and Autophagy Induction
Welcome to the technical support center for researchers investigating the unexpected induction of autophagy by SCH529074. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in confirming, characterizing, and understanding this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound?
A1: this compound is a small molecule reported to function as a p53 activator.[1][2][3] It binds directly to the DNA binding domain (DBD) of both mutant and wild-type p53.[1][2][3] This binding can restore wild-type, growth-suppressive functions to oncogenic mutant p53 and stabilize wild-type p53 by inhibiting its ubiquitination by HDM2.[1][2]
Q2: Is there a known link between this compound and autophagy?
A2: Yes, the induction of autophagy by this compound is a novel finding.[4] One study demonstrated that this compound treatment increased levels of LC3-II, a key biomarker for autophagy, and that this effect may be independent of p53 status.[4][5]
Q3: How might a p53 activator like this compound induce autophagy?
A3: The relationship between p53 and autophagy is complex. Nuclear p53 can activate autophagy by transcribing pro-autophagic genes like DRAM.[6] Conversely, cytoplasmic p53 can inhibit autophagy. By stabilizing p53, this compound could potentially modulate these pathways. However, evidence also suggests this compound can act in a p53-independent manner, indicating that off-target effects or alternative signaling pathways may be involved.[4][5]
Q4: What is "autophagic flux" and why is it important to measure?
A4: Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents.[7] Simply measuring the amount of the autophagosome marker LC3-II at a single time point can be misleading.[8] An accumulation of LC3-II could mean that autophagy is being robustly induced (high flux) or that the final degradation step is blocked (low flux).[7][8] Therefore, measuring the flux provides a more accurate assessment of the autophagic process.[8]
Troubleshooting Guide
This guide is designed to help you systematically investigate and validate the observation of autophagy induction by this compound.
Issue 1: How to Confirm that this compound Induces Autophagy
The first step is to validate the initial observation using established markers of autophagy.
Recommended Approach:
-
Analyze LC3 Conversion: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.[8] Use Western blotting to detect both forms. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II suggests autophagy induction.
-
Monitor p62/SQSTM1 Degradation: The protein p62 (also known as SQSTM1) is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels upon this compound treatment can indicate functional autophagic degradation.
-
Visualize LC3 Puncta: Using immunofluorescence or fluorescently-tagged LC3 (e.g., GFP-LC3), observe the subcellular localization of LC3. The formation of distinct puncta (dots) within the cytoplasm indicates the recruitment of LC3 to autophagosome membranes.[9]
Issue 2: Differentiating Autophagy Induction from Lysosomal Blockade
An accumulation of autophagosomes (and thus LC3-II) can mean two things: your compound is a potent inducer of autophagy, or it is blocking the final degradation step. This is resolved by performing an autophagic flux assay.
Recommended Approach:
-
Use Lysosomal Inhibitors: Treat cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ).[8][10] These agents block the degradation of autophagosomes.[10][11]
-
Interpret the Results:
-
Induction: If this compound is a true inducer, the amount of LC3-II will be significantly higher in the cells treated with both this compound and the lysosomal inhibitor, compared to cells treated with the inhibitor alone.[10]
-
Blockade: If this compound blocks autophagic flux, there will be little to no further increase in LC3-II levels when the lysosomal inhibitor is added, as the pathway is already inhibited downstream.
-
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 8. benchchem.com [benchchem.com]
- 9. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evandrofanglab.com [evandrofanglab.com]
- 11. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
How to minimize SCH529074 toxicity in normal cells
Welcome to the technical support center for SCH529074. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity in normal cells during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that acts as a chaperone to reactivate mutant p53.[1][2] It binds to the DNA binding domain (DBD) of p53, restoring its wild-type conformation and function, which allows it to bind to DNA and induce apoptosis in tumor cells.[1][3] Additionally, this compound can inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][2]
Q2: Does this compound exhibit toxicity in normal, non-cancerous cells?
A2: this compound has been shown to have a degree of selectivity for cancer cells over normal cells. For instance, normal human skin fibroblasts (WS-1 cells) treated with a threefold higher concentration of this compound than that used on tumor cells showed no significant effects on their cell cycle profile.[1][3] While wild-type p53 tumor cells can be affected, they are generally less sensitive to the compound than tumor cells with mutant p53.[1] However, at higher concentrations or under certain conditions, off-target effects or p53-independent mechanisms could potentially lead to toxicity in normal cells.[4]
Q3: What are the potential p53-independent effects of this compound?
A3: Some studies have indicated that this compound can exert growth-inhibitory effects even in p53-deficient cells, suggesting a p53-independent mechanism of action.[4] These effects may include the induction of autophagy, as evidenced by increased levels of the autophagy biomarker LC3-II in treated cells.[4] The precise pathways for these p53-independent effects are still under investigation.
Q4: How can I minimize the toxicity of this compound to normal cells in my experiments?
A4: To minimize toxicity in normal cells, consider the following strategies:
-
Dose Optimization: The most critical factor is to use the lowest effective concentration that induces the desired effect in your target cancer cells while having minimal impact on normal cells. A dose-response curve comparing cancer cells and normal cells is highly recommended.
-
Combination Therapy: Combining this compound with other therapeutic agents could allow for a lower, less toxic dose of this compound to be used. For instance, combining it with an autophagy inhibitor like chloroquine (CQ) has been shown to increase apoptosis in cancer cells, potentially allowing for a reduced concentration of this compound.[4] The principle of "cyclotherapy," where a p53-activating drug arrests normal cells before applying a second drug that targets only proliferating cells, could also be explored.[5]
-
Careful Monitoring of Off-Target Effects: Be aware of potential off-target effects, such as the induction of autophagy.[4] Monitoring markers for these pathways in your normal cell controls can help you assess unintended consequences.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal cell control group. | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration with the best therapeutic window between cancer and normal cells. |
| Off-target effects. | Investigate potential p53-independent mechanisms, such as autophagy, by measuring relevant markers (e.g., LC3-II). Consider if these off-target effects can be mitigated with a combination therapy approach.[4] | |
| Contamination or experimental artifact. | Ensure cell lines are pure and that experimental conditions are consistent. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately as per the manufacturer's instructions. | |
| This compound is not showing selective toxicity. | The normal cell line being used is unusually sensitive. | Test a different normal cell line to confirm the observation. |
| The cancer cell line is resistant. | Confirm the p53 status of your cancer cell line. The effects of this compound can be more pronounced in mutant p53 backgrounds.[1] |
Quantitative Data Summary
The following table summarizes the effects of this compound on the viability of various non-small-cell lung carcinoma (NSCLC) cell lines.
| Cell Line | p53 Status | This compound Concentration (µM) | % Cell Viability Reduction |
| H157 | Mutant | 4 | ~75-80% |
| H1975 | Mutant | 4 | ~75-80% |
| H322 | Mutant | 4 | ~75-80% |
| A549 | Wild-Type | 4 | ~32% |
| Data adapted from a study on NSCLC cells, showing greater reduction in viability in p53 mutant cells compared to p53 wild-type cells.[4] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability Using MTT Assay
-
Cell Seeding: Seed both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 2, 4, 8 µM) for 24, 48, or 72 hours. Include a DMSO-treated control group.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
FACS Analysis: Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, and PI-positive cells are necrotic or late-stage apoptotic.
-
Quantification: Quantify the percentage of cells in each quadrant (live, early apoptosis, late apoptosis, necrosis).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on p53 signaling.
Caption: Workflow for assessing this compound toxicity.
Caption: Logic for troubleshooting normal cell toxicity.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Determining the effective treatment duration of SCH529074 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SCH529074 in in vitro experiments. The information is designed to assist in determining the effective treatment duration and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule activator of the p53 tumor suppressor protein. It binds directly to the p53 DNA binding domain (DBD), acting as a chaperone to restore wild-type function to many mutated forms of p53.[1][2][3] Additionally, this compound inhibits the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization and activation.[1][3]
Q2: What are the expected downstream effects of this compound treatment in cancer cells?
A2: By activating p53, this compound is expected to induce the transcription of p53 target genes. This leads to cellular outcomes such as cell cycle arrest, primarily at the G1/S phase, and apoptosis.[4] Key downstream proteins that are often upregulated include the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic proteins PUMA and BAX.[4][5]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: Based on published studies, an effective concentration range for this compound in vitro is typically between 2 µM and 4 µM.[4] However, the optimal concentration can vary depending on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: What are common treatment durations for this compound in vitro?
A4: In vitro studies have reported various treatment durations with this compound, commonly ranging from 24 to 72 hours.[4] The choice of duration depends on the assay being performed. For instance, changes in protein expression (e.g., p21, PUMA) can often be observed within 24 hours, while effects on cell viability and apoptosis may require longer incubation periods of 48 to 72 hours.
Troubleshooting Guides
Issue 1: Inconsistent or no significant decrease in cell viability after this compound treatment.
-
Possible Cause:
-
Sub-optimal Treatment Duration or Concentration: The chosen concentration of this compound may be too low, or the treatment duration may be too short to induce a significant effect.
-
Cell Line Insensitivity: The cell line being used may be resistant to p53-mediated apoptosis or may have a p53 mutation that cannot be rescued by this compound.
-
Reagent Integrity: The this compound compound may have degraded due to improper storage or handling.
-
Assay Issues: The cell viability assay itself may not be performing optimally.
-
-
Troubleshooting Steps:
-
Optimize Treatment Parameters: Perform a time-course and dose-response experiment. Test a range of this compound concentrations (e.g., 1-10 µM) over several time points (e.g., 24, 48, and 72 hours).
-
Verify Cell Line Sensitivity: Confirm the p53 status of your cell line. If possible, include a positive control cell line known to be sensitive to this compound.
-
Check Reagent Quality: Ensure that this compound is stored correctly, and prepare fresh dilutions for each experiment.
-
Validate Viability Assay: Include a positive control for cytotoxicity (e.g., a known cytotoxic drug) to ensure your assay is working correctly.
-
Issue 2: High background or no signal in Western blot for p53 target proteins.
-
Possible Cause:
-
Insufficient Protein Lysis or Loading: Incomplete cell lysis or loading too little protein can result in a weak signal.
-
Antibody Issues: The primary or secondary antibodies may not be optimal or may have lost activity.
-
Sub-optimal Treatment Conditions: The treatment duration may be too short to see a significant upregulation of target proteins.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can lead to a weak or absent signal.
-
-
Troubleshooting Steps:
-
Optimize Lysis and Loading: Use a suitable lysis buffer with protease and phosphatase inhibitors. Quantify protein concentration and ensure equal loading across all lanes.
-
Validate Antibodies: Titrate your primary antibody to determine the optimal concentration. Ensure your secondary antibody is appropriate for the primary antibody and is not expired.
-
Extend Treatment Duration: Try a longer incubation time with this compound (e.g., 48 hours) to allow for sufficient accumulation of p53 target proteins.
-
Verify Transfer Efficiency: Use a pre-stained protein ladder to visualize transfer efficiency. Ponceau S staining of the membrane after transfer can also confirm successful protein transfer.
-
Data Presentation
Table 1: Summary of In Vitro Effects of this compound
| Parameter | Cell Lines | Concentration | Treatment Duration | Observed Effect | Reference |
| Apoptosis Induction | WiDr (R273H), DLD-1 (S241F), MB-468 (R273H) | 4 µM | 24 hours | Increase in early and late apoptotic cells | [4] |
| p53 Target Gene Upregulation | WiDr, H322, DLD-1 | 4 µM | 24 hours | Increased protein levels of p21, BAX, and PUMA | [4][5] |
| Cell Cycle Arrest | NSCLC cell lines | 2 µM | Not Specified | Arrest at G0/G1 phase |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) in fresh culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, PUMA, BAX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Time-course experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stabilizing SCH529074 stock solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use and long-term storage of SCH529074 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the recommended storage temperature and expected stability for this compound stock solutions?
A2: For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, where it is reported to be stable for up to 6 months.[1] For shorter-term storage, aliquots can be stored at -20°C for up to 1 month.[1] To ensure the integrity of the compound, it is crucial to minimize freeze-thaw cycles.
Q3: My vial of powdered this compound arrived at room temperature, but the label says to store it at -20°C. Is the compound still viable?
A3: Yes, the compound is likely still viable. Small molecule compounds like this compound are often stable at room temperature for the duration of shipping. The recommended storage temperature on the label pertains to long-term stability. Upon receipt, you should store the powdered compound as recommended for long-term storage.
Q4: I see a precipitate in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can sometimes occur. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating the solution. If the precipitate does not dissolve, it may indicate compound degradation or saturation, and it is advisable to prepare a fresh stock solution.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and orally active activator of the p53 tumor suppressor protein.[1] It functions by binding specifically to the DNA binding domain (DBD) of both wild-type and certain mutant forms of p53.[2] This binding acts as a chaperone, restoring the native conformation and DNA-binding function to some p53 mutants.[2] Additionally, this compound inhibits the interaction between p53 and its negative regulator, HDM2, which prevents the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected activity in experiments. | 1. Degraded stock solution: Multiple freeze-thaw cycles or improper storage may have led to compound degradation. 2. Inaccurate concentration: Errors in weighing the compound or dissolving it in the solvent. | 1. Prepare a fresh stock solution: Use a new vial of powdered this compound and follow the recommended protocol for preparation and storage. Ensure single-use aliquots to avoid freeze-thaw cycles. 2. Verify concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or by HPLC. |
| Precipitation observed in the stock solution upon thawing. | 1. Low temperature: The compound may have a lower solubility at colder temperatures. 2. Solvent hydration: If using DMSO, it may have absorbed moisture, which can reduce the solubility of the compound. | 1. Warm and vortex: Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the compound. 2. Use anhydrous solvent: Always use high-purity, anhydrous DMSO to prepare stock solutions. |
| Variability between experimental replicates. | 1. Inconsistent pipetting: Inaccurate pipetting of the stock solution when preparing working solutions. 2. Uneven cell seeding: Differences in cell density can affect the apparent efficacy of the compound. | 1. Calibrate pipettes: Ensure your pipettes are properly calibrated. Use filtered pipette tips to avoid contamination. 2. Ensure uniform cell plating: Use a consistent cell seeding density across all wells and plates. |
Data on Stock Solution Stability
The following table summarizes the recommended storage conditions and expected stability for this compound stock solutions prepared in anhydrous DMSO.
| Storage Temperature | Solvent | Concentration | Recommended Duration |
| -80°C | Anhydrous DMSO | 10 mM | Up to 6 months[1] |
| -20°C | Anhydrous DMSO | 10 mM | Up to 1 month[1] |
| 4°C | Anhydrous DMSO | 10 mM | Not Recommended |
| Room Temperature | Anhydrous DMSO | 10 mM | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of powdered this compound to come to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 563.56 g/mol ), weigh out 5.636 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powdered compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with formic acid)
-
Calibrated autosampler and vials
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the fresh stock solution, dilute a small aliquot to a known concentration within the linear range of the HPLC detector.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area and retention time of the this compound peak. This will serve as your baseline (100% integrity).
-
-
Sample Storage:
-
Store the aliquots of the stock solution at the desired temperature(s) (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution identical to the one prepared at Time 0.
-
Inject the sample into the HPLC and record the peak area of this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Time 0.
-
Calculate the percentage of the compound remaining at each time point: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Mechanism of action of this compound in the p53 signaling pathway.
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
References
Navigating Ambiguous Outcomes in SCH529074 Research: A Technical Support Resource
For researchers and drug development professionals utilizing SCH529074, interpreting experimental results can be complex, with emerging evidence suggesting multiple mechanisms of action. This technical support center provides troubleshooting guidance and frequently asked questions to address potential conflicting outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the antitumor activity of this compound exclusively dependent on the presence of mutant p53?
Initial studies demonstrated that this compound binds to the DNA binding domain (DBD) of mutant p53, acting as a chaperone to restore its tumor-suppressive functions.[1][2] This leads to the reactivation of p53 signaling pathways, inducing apoptosis and reducing tumor growth.[1] However, more recent findings indicate that this compound can also exert growth-inhibitory effects in p53-deficient non-small cell lung cancer (NSCLC) cells, suggesting a p53-independent mechanism of action.[3]
Q2: What could explain the observed effects of this compound in p53-null cell lines?
The growth inhibitory effects in p53-null cells point towards alternative mechanisms or off-target effects. One study has identified the induction of autophagy as a novel activity of this compound.[3] Additionally, the compound has been shown to induce apoptosis and G0/G1 cell cycle arrest irrespective of the p53 status of the cells, accompanied by an upregulation of p21 and PUMA in a p53-independent manner.[3]
Q3: Does this compound primarily induce apoptosis or autophagy?
This compound has been shown to induce both apoptosis and autophagy. The induction of apoptosis has been observed in various tumor cell lines, including those with mutant p53 and wild-type p53.[1][3][4] The ability of this compound to induce autophagy is a more recent discovery and appears to contribute to its growth-inhibitory effects.[3] The predominant mechanism may be cell-type specific or dependent on the experimental context.
Q4: How does this compound affect wild-type p53?
Besides reactivating mutant p53, this compound can also stabilize wild-type p53. It achieves this by binding to the p53 DBD and inhibiting its ubiquitination by HDM2, a key negative regulator of p53.[1][2]
Troubleshooting Guide: Interpreting Conflicting Results
This guide provides a systematic approach to understanding divergent experimental outcomes with this compound.
Scenario 1: Activity Observed in p53-Null Cells
If you observe growth inhibition, apoptosis, or cell cycle arrest in cell lines confirmed to be p53-null, consider the following:
-
Investigate Autophagy: Assess markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot, to determine if this pathway is activated.
-
Examine p53-Independent Apoptosis and Cell Cycle Arrest: Analyze the expression of key regulators like p21 and PUMA, which may be upregulated independently of p53.[3]
-
Consider Off-Target Effects: The possibility of this compound interacting with other cellular targets cannot be ruled out.
Scenario 2: Lack of Expected p53 Reactivation
If you do not observe the anticipated reactivation of mutant p53, troubleshoot the following:
-
Confirm Compound Integrity and Concentration: Ensure the stability and accurate concentration of your this compound stock.
-
Verify Cell Line p53 Status: Confirm the specific p53 mutation in your cell line, as the efficacy of this compound may vary between different mutants.
-
Optimize Treatment Conditions: The duration of treatment and the specific cellular context can influence the outcome. A time-course experiment may be informative.
-
Assess Downstream Readouts: Measure the induction of p53 target genes such as p21 and BAX at both the mRNA and protein level.[1][5]
Quantitative Data Summary
| Parameter | Value | Cell Lines/Model | Reference |
| Binding Affinity (Ki) | 1-2 µM | p53 DNA Binding Domain | [2][4] |
| In Vitro Cell Viability Reduction (at 4 µM) | ~75-80% | p53 mutant NSCLC cells (H157, H1975, H322) | [4] |
| ~32% | p53 wild-type NSCLC cell line (A549) | [4] | |
| In Vivo Tumor Growth Inhibition | 79% | DLD-1 (S241F mutant) xenograft (50 mg/kg) | [1] |
| 43% | DLD-1 (S241F mutant) xenograft (30 mg/kg) | [1] |
Key Experimental Protocols
1. p53 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Objective: To assess the ability of this compound to restore DNA binding activity to mutant p53.
-
Methodology:
-
Incubate recombinant mutant p53 DNA binding domain protein with varying concentrations of this compound for 15 minutes.[1][5]
-
Add a 32P-labeled consensus deoxyoligonucleotide and incubate for an additional 15 minutes.[1][5]
-
Separate the protein-DNA complexes by electrophoresis on a non-denaturing polyacrylamide gel.[1][5]
-
Visualize the complexes by autoradiography. An increase in the shifted band indicates restored DNA binding.
-
2. Apoptosis Assay (Annexin V Staining and FACS)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest and wash the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.[1][5]
-
3. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if this compound restores the binding of mutant p53 to the promoters of its target genes in cells.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin.
-
Immunoprecipitate the chromatin with an anti-p53 antibody.
-
Reverse the cross-linking and purify the DNA.
-
Use quantitative PCR (qPCR) to amplify the promoter regions of p53 target genes like p21 and BAX.[1]
-
Visualizing the Mechanisms of this compound
Caption: p53-Dependent Mechanisms of this compound Action.
Caption: p53-Independent Mechanisms of this compound Action.
Caption: Workflow for Troubleshooting Conflicting this compound Results.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Restoring the Guardian: A Comparative Guide to SCH529074 and PRIMA-1 for Mutant p53 Reactivation
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest and apoptosis. Its inactivation through mutation is a pivotal event in the development of over 50% of human cancers, often correlating with aggressive tumors and poor prognosis. Consequently, the restoration of wild-type function to mutant p53 represents a highly sought-after therapeutic strategy. This guide provides a detailed comparison of two prominent small molecules in this field: SCH529074 and PRIMA-1, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Two Distinct Approaches to Restoration
This compound and PRIMA-1 employ different strategies to reactivate mutant p53, targeting the protein through unique binding mechanisms.
This compound acts as a molecular chaperone, directly binding to the DNA Binding Domain (DBD) of p53.[1][2] This non-covalent interaction helps to stabilize the thermodynamically unstable mutant p53 protein, restoring its native conformation and its crucial ability to bind to the response elements of target genes.[1][2] An important secondary function of this compound is its ability to inhibit the HDM2-mediated ubiquitination of wild-type p53, thereby stabilizing the wild-type protein as well.[1][2]
PRIMA-1 is a prodrug that is converted intracellularly to its active metabolite, methylene quinuclidinone (MQ).[3] MQ acts by covalently binding to thiol groups of cysteine residues within the core domain of mutant p53.[3][4] This covalent modification induces a conformational change, refolding the mutant protein to a wild-type-like state and restoring its function.[5] PRIMA-1 has also been shown to inhibit the amyloid-like aggregation of mutant p53, a phenomenon associated with its oncogenic gain-of-function properties.[6]
Comparative Efficacy and Cellular Effects
Both compounds successfully reactivate mutant p53, leading to the transactivation of canonical p53 target genes and subsequent anti-tumor effects. However, there are nuances in their activity and specificity.
| Feature | This compound | PRIMA-1 (APR-246) |
| Target Site | DNA Binding Domain (DBD) | Cysteine residues in the core domain |
| Binding Type | Non-covalent, chaperone-like | Covalent (via MQ metabolite) |
| Binding Affinity / IC50 | Binds p53 DBD with a Ki of 1-2 µM.[2][7] | IC50 values range from 2.6 to 20.1 µM in EOC cells.[8] |
| Key Cellular Effects | Induces apoptosis and G0/G1 cell cycle arrest.[7][9] | Induces apoptosis and cell cycle arrest (G2 reported).[5][10] |
| Downstream Targets | Upregulates p21, BAX, and PUMA.[1][11] | Upregulates p21, PUMA, Noxa, and BAX.[4][12][13] |
| p53-Independence | May exert growth inhibitory functions in a p53-independent manner in some contexts (e.g., NSCLC cells).[9] | Primarily mutant p53-dependent, but can induce apoptosis irrespective of p53 status via ROS generation.[8] |
| Additional Effects | Inhibits HDM2-mediated ubiquitination of wild-type p53.[1][7] | Inhibits mutant p53 aggregation;[6] can induce cell death via ROS and ER stress.[3][12] |
Quantitative Data from Cell-Based Assays
The following table summarizes the effects of this compound and PRIMA-1 on various cancer cell lines as reported in the literature. Note: Direct comparison of EC50/IC50 values should be made with caution as experimental conditions may differ between studies.
| Compound | Cell Line | Cancer Type | p53 Status | Concentration | Effect | Reference |
| This compound | MDA-MB-468 | Breast | R273H | EC50: 0.85 µM | Reduced Proliferation | [1] |
| DLD-1 | Colon | S241F | 4 µM | Apoptosis Induction | [1] | |
| WiDr | Colon | R273H | 4 µM | Apoptosis Induction | [1] | |
| H1975 | NSCLC | Mutant | 2-4 µM | Reduced Viability (to 20-25%) | [7] | |
| A549 | NSCLC | Wild-Type | 4 µM | Reduced Viability (to 68%) | [7] | |
| PRIMA-1 | PANC-1 | Pancreatic | Mutant | 75 µM | Apoptosis Induction | [10][14] |
| BxPC-3 | Pancreatic | Mutant | - | Apoptosis Induction | [10] | |
| T24 | Bladder | Mutant | - | Apoptosis, BAX/PUMA induction | [13] | |
| PRIMA-1MET | TOV21G | Ovarian | Wild-Type | 20 µM | Apoptosis Induction | [8] |
| OVCAR-3 | Ovarian | Mutant | IC50: ~10 µM | Reduced Viability | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
Cell Viability / Proliferation Assay (BrdU or Calcein AM)
This assay measures the rate of cell proliferation as an indicator of drug efficacy.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Treatment: Prepare serial dilutions of this compound or PRIMA-1 in complete media. Add 100 µL of the diluted compound to the wells, bringing the total volume to 200 µL. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Detection (Calcein AM Method):
-
Data Analysis: Normalize the fluorescence readings to the DMSO control to determine the percentage of viability. Calculate EC50/IC50 values using appropriate software.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the desired concentration of compound (e.g., 4 µM this compound or 20 µM PRIMA-1MET) or DMSO control for 24-48 hours.[1][8]
-
Cell Harvesting:
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blotting for p53 Target Gene Expression
This technique is used to measure changes in protein levels of p53 and its downstream targets.
-
Cell Lysis: After treating cells with the compound for a specified time (e.g., 24 hours), wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, BAX, PUMA, and a loading control like actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIMA-1 and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies [mdpi.com]
- 4. PRIMA-1(MET)/APR-246 targets mutant forms of p53 family members p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Prima-1 induces apoptosis in bladder cancer cell lines by activating p53 | Clinics [elsevier.es]
- 14. researchgate.net [researchgate.net]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Comparative Analysis of SCH529074 and Nutlin-3 in p53 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecules, SCH529074 and Nutlin-3, which are pivotal in the field of cancer research for their ability to activate the p53 tumor suppressor pathway. While both compounds ultimately lead to p53-mediated cellular responses, their primary mechanisms of action and target specificities differ significantly, making them suitable for distinct therapeutic strategies.
Executive Summary
Nutlin-3 is a well-characterized MDM2 inhibitor that functions by disrupting the interaction between MDM2 and p53, leading to the stabilization and activation of wild-type p53.[1] In contrast, this compound acts primarily as a chaperone for mutant p53, binding to its DNA binding domain (DBD) and restoring its wild-type transcriptional function.[2] Interestingly, this compound has also been shown to inhibit the MDM2-mediated ubiquitination of wild-type p53, suggesting a dual role.[1][3] This guide will delve into the experimental data supporting these mechanisms, providing a framework for researchers to select the appropriate tool for their specific research questions and therapeutic goals.
Mechanism of Action
Nutlin-3: The MDM2 Antagonist
Nutlin-3 is a potent and selective inhibitor of the MDM2-p53 interaction.[1] It competitively binds to the p53-binding pocket on the MDM2 protein, preventing MDM2 from targeting p53 for proteasomal degradation.[4] This leads to the accumulation of p53 in cells with wild-type TP53, activating downstream signaling pathways that can induce cell cycle arrest, apoptosis, or senescence.[1][5]
This compound: The Mutant p53 Reactivator
This compound represents a different therapeutic strategy by focusing on the large population of cancers harboring TP53 mutations. This small molecule binds directly to the DNA binding domain of various p53 mutants, acting as a chaperone to restore their native conformation and DNA-binding ability.[2][6] This reactivation of mutant p53 allows it to transcribe its target genes, leading to growth suppression and apoptosis.[1] Additionally, this compound has been observed to stabilize wild-type p53 by inhibiting its ubiquitination by HDM2.[1][3]
Comparative Data on Cellular Activity
The following tables summarize the quantitative data on the effects of this compound and Nutlin-3 on cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparison of absolute values should be made with caution.
Table 1: Comparative Efficacy (IC50) of this compound and Nutlin-3 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| This compound | H157 | Non-Small Cell Lung | Mutant | ~2-4 | [7] |
| H1975 | Non-Small Cell Lung | Mutant | ~2-4 | [7] | |
| H322 | Non-Small Cell Lung | Mutant | ~2-4 | [7] | |
| A549 | Non-Small Cell Lung | Wild-Type | >4 (68% viability at 4µM) | [7] | |
| Nutlin-3 | A549 | Non-Small Cell Lung | Wild-Type | 17.68 ± 4.52 | [8] |
| A549-NTC | Non-Small Cell Lung | Wild-Type | 19.42 ± 1.96 | [8] | |
| A549-920 | Non-Small Cell Lung | Deficient | 33.85 ± 4.84 | [8] | |
| CRL-5908 | Non-Small Cell Lung | Mutant | 38.71 ± 2.43 | [8] | |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amp) | Not specified | [8] | |
| MHM | Osteosarcoma | Wild-Type (MDM2 amp) | Not specified | [8] | |
| U2OS | Osteosarcoma | Wild-Type | Not specified | [8] |
Table 2: Comparative Effects on p53 Target Gene and Protein Expression
| Compound | Cell Line | p53 Status | Target Gene/Protein | Effect | Reference |
| This compound | WiDr, H322, DLD-1 | Mutant | p21, BAX, PUMA | Significant Increase | [1] |
| H460 | Wild-Type | p53, p21, BAX | Increase | [1][9] | |
| Nutlin-3 | A549 | Wild-Type | p53, MDM2, p21, PUMA, BAX | Increase | [8] |
| SJSA-1, MHM, U2OS | Wild-Type | p21, MDM2 | Increase | [8] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Cell Viability Assay (WST-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or Nutlin-3. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentrations of this compound or Nutlin-3 for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, BAX, PUMA, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an ECL substrate. Quantify band intensities using densitometry software.
Co-Immunoprecipitation (p53-MDM2 Interaction)
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against p53 or MDM2 overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins and analyze by western blotting for the co-precipitated protein (e.g., blot for MDM2 if p53 was immunoprecipitated). A decrease in the co-precipitated protein in the Nutlin-3 treated sample would indicate disruption of the interaction.
Conclusion
This compound and Nutlin-3 are both valuable pharmacological tools for activating the p53 pathway, but they achieve this through distinct mechanisms. Nutlin-3 is a specific inhibitor of the MDM2-p53 interaction, making it a powerful agent for studying and targeting cancers with wild-type p53. In contrast, this compound's ability to reactivate mutant p53 opens up therapeutic possibilities for a large cohort of cancer patients with TP53 mutations. The additional observation that this compound can also inhibit MDM2-mediated degradation of wild-type p53 suggests a broader utility. The choice between these two compounds will ultimately depend on the specific p53 status of the cancer model under investigation and the therapeutic hypothesis being tested. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and potential for combination therapies.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Tumor Efficacy of SCH529074 in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of SCH529074, a small molecule activator of the p53 tumor suppressor protein. By restoring the function of mutated p53 and stabilizing wild-type p53, this compound presents a promising therapeutic strategy for a variety of cancers. This document objectively compares its performance with other p53-targeting agents, supported by experimental data, to assist in the evaluation and validation of its potential in cancer therapy.
Mechanism of Action: Restoring the Guardian of the Genome
This compound is a potent and orally active p53 activator.[1] It specifically binds to the DNA binding domain (DBD) of both mutant and wild-type p53 with a high affinity.[2][3] This binding has a dual effect:
-
Reactivation of Mutant p53: In cancer cells harboring p53 mutations, which account for over 50% of human cancers, this compound acts as a molecular chaperone.[2][4] It restores the wild-type conformation of the mutant p53 protein, enabling it to properly bind to DNA and reactivate its tumor-suppressive functions, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4]
-
Stabilization of Wild-Type p53: In cancer cells with wild-type p53, this compound binding to the p53 DBD inhibits its interaction with HDM2, an E3 ubiquitin ligase that targets p53 for degradation.[2][3] This interruption of HDM2-mediated ubiquitination leads to the stabilization and accumulation of functional p53 protein, enhancing its tumor-suppressive activities.[2][3]
The following diagram illustrates the signaling pathway of this compound's action.
Caption: this compound mechanism of action in cells with mutant and wild-type p53.
Comparative Anti-Tumor Efficacy of this compound
The following tables summarize the in vitro and in vivo anti-tumor effects of this compound across various cancer types. For comparative purposes, data for other p53-targeting small molecules, PRIMA-1 and Nutlin-3a, are also presented. It is important to note that the data for each compound were generated in separate studies, and a direct head-to-head comparison should be interpreted with caution.
In Vitro Proliferation Inhibition
| Compound | Cancer Type | Cell Line | p53 Status | EC50 (µM) | Reference |
| This compound | Breast Cancer | MDA-MB-468 | Mutant (R273H) | 0.85 | [4] |
| SKBr-3 | Mutant (R175H) | 0.4 | [4] | ||
| T47D | Mutant (L194F) | 1.3 | [4] | ||
| MCF7 | Wild-Type | 3.7 | [4] | ||
| Colon Cancer | DLD-1 | Mutant (S241F) | 0.27 | [4] | |
| WiDr | Mutant (R273H) | 0.5 | [4] | ||
| Lung Cancer | H322 | Mutant (R248W) | 2.2 | [4] | |
| H460 | Wild-Type | 2.4 | [4] | ||
| PRIMA-1 | Breast Cancer | BT-474 | Mutant | ~25 | |
| T47-D | Mutant | ~30 | |||
| MCF-7 | Wild-Type | >50 | |||
| Nutlin-3a | Osteosarcoma | SJSA-1 | Wild-Type (MDM2 amp) | 0.9 | |
| U2OS | Wild-Type | 1.5 | |||
| Colon Cancer | HCT116 | Wild-Type | 3.0 |
In Vitro Apoptosis Induction
| Compound | Cancer Type | Cell Line | p53 Status | Treatment | Apoptosis Induction | Reference |
| This compound | Breast Cancer | MDA-MB-468 | Mutant (R273H) | 4 µM for 24h | Significant increase in early and late apoptotic cells | [4] |
| Colon Cancer | DLD-1 | Mutant (S241F) | 4 µM for 24h | Significant increase in early and late apoptotic cells | [4] | |
| WiDr | Mutant (R273H) | 4 µM for 24h | Significant increase in early and late apoptotic cells | [4] | ||
| Lung Cancer | H1299 | Null | 4 µM for 24h | No significant effect | [4] | |
| H157 | Mutant | 2-4 µM for 24h | Significant increase in early and late apoptosis | [5] | ||
| A549 | Wild-Type | 2-4 µM for 24h | Significant increase in early and late apoptosis | [5] | ||
| PRIMA-1 | Pancreatic Cancer | PANC-1 | Mutant | 25 µM for 48h | Significant induction of apoptosis | |
| BxPC-3 | Mutant | 25 µM for 48h | Significant induction of apoptosis | |||
| Nutlin-3a | Osteosarcoma | SJSA-1 | Wild-Type (MDM2 amp) | 10 µM for 48h | ~60% apoptotic cells | |
| Colon Cancer | HCT116 | Wild-Type | 10 µM for 48h | ~20% apoptotic cells |
In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| This compound | DLD-1 (colorectal) xenograft | 30 mg/kg, oral, twice daily for 4 weeks | 43% | [4] |
| 50 mg/kg, oral, twice daily for 4 weeks | 79% | [4] | ||
| PRIMA-1 | BT-474 (breast) xenograft | 20 mg/kg, i.p., daily for 21 days | Significant tumor growth inhibition | |
| Nutlin-3a | SJSA-1 (osteosarcoma) xenograft | 100 mg/kg, oral, twice daily for 3 weeks | Significant tumor regression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (BrdU Incorporation)
This protocol is adapted from the methodology used to assess the effect of this compound on the proliferation of various tumor cell lines.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound or the comparator compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
BrdU Labeling: Add 10 µM of Bromodeoxyuridine (BrdU) to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the culture medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Incubate for 1 hour at room temperature.
-
Substrate Addition and Measurement: Wash the wells and add the appropriate substrate. Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of proliferation inhibition against the log of the compound concentration.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is based on the methods used to determine apoptosis induction by this compound.[4]
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound or comparator compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for p53 and Downstream Targets
This protocol is a general procedure for analyzing protein expression levels, as performed in the characterization of this compound's effects.[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, or a loading control (e.g., actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
The following diagram outlines a general experimental workflow for validating the anti-tumor effects of a compound like this compound.
Caption: A generalized workflow for the preclinical validation of an anti-cancer compound.
Conclusion
This compound demonstrates significant anti-tumor activity in a range of cancer cell lines with both mutant and wild-type p53, as well as in preclinical in vivo models. Its dual mechanism of reactivating mutant p53 and stabilizing wild-type p53 makes it a compelling candidate for further investigation. While direct comparative studies with other p53-targeting agents are limited, the available data suggests that this compound is a potent inducer of apoptosis and inhibitor of cell proliferation. The detailed protocols provided in this guide are intended to facilitate the independent validation and further exploration of this compound's therapeutic potential in various cancer contexts. Future head-to-head comparative studies are warranted to definitively position this compound within the landscape of emerging p53-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ranking the Binding Energies of p53 Mutant Activators and Their ADMET Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: SCH529074 vs. CP-31398 in p53 Reactivation
A Comprehensive Guide for Researchers in Drug Development
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic protein and driving tumor progression. Consequently, the restoration of wild-type p53 function in cancer cells has emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two small molecules, SCH529074 and CP-31398, which have been investigated for their ability to reactivate mutant p53.
At a Glance: Key Differences
| Feature | This compound | CP-31398 |
| Primary Mechanism | Acts as a molecular chaperone, directly binding to the p53 DNA binding domain (DBD) to restore its native conformation.[1][2] | Initially proposed to stabilize the p53 core domain, but its mechanism is contested, with some evidence suggesting DNA intercalation and p53-independent effects.[3][4] |
| p53 Interaction | Binds specifically and conformation-dependently to the p53 DBD with a Ki of 1-2 μM.[5] | Direct binding to p53 is debated; some studies suggest it may not bind directly but rather exerts its effects through other mechanisms.[4] |
| Effect on Wild-Type p53 | Inhibits HDM2-mediated ubiquitination, leading to stabilization. | Can stabilize wild-type p53 protein.[3] |
| Conformational Protection | Demonstrated to be more effective than CP-31398 in protecting the wild-type p53 conformation from thermal denaturation.[1] | Shows some ability to protect p53 conformation.[1] |
| p53-Independent Effects | Has shown growth inhibitory effects in p53-deficient cells, suggesting additional mechanisms of action.[6] | Can induce cell death through p53-independent pathways. |
Quantitative Performance Data
The following tables summarize the quantitative effects of this compound and CP-31398 on cancer cell lines. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Cell Line | p53 Status | Assay | Concentration | Effect |
| H157, H1975, H322 (NSCLC) | Mutant | Cell Viability | 4 µM | ~75-80% reduction |
| A549 (NSCLC) | Wild-Type | Cell Viability | 4 µM | ~32% reduction |
| H157, A549, HCT116 | Mutant & WT | Cell Cycle | 2 µM | G0/G1 arrest in 59-72% of cells |
| H1975, H157, A549 | Mutant & WT | Apoptosis | 2-4 µM | Significant increase in early and late apoptosis |
| DLD-1 (Colorectal) | S241F Mutant | Tumor Growth (Xenograft) | 30-50 mg/kg (oral, twice daily) | 43-79% reduction in tumor growth |
Data compiled from MedChemExpress product information.[5]
Table 2: In Vitro and In Vivo Efficacy of CP-31398
| Cell Line/Model | p53 Status | Assay | Concentration/Dose | Effect |
| Various Cancer Cell Lines | Mutant & WT | Apoptosis | Not specified | Induced apoptosis in 6 out of 9 cell lines[3] |
| DLD1, H460 | Mutant & WT | Cell Cycle | Not specified | Induced cell cycle arrest[3] |
| SKOV3 | Null | Growth Inhibition | Not specified | No inhibition of growth[3] |
| A204 (Rhabdomyosarcoma) | Wild-Type | Tumor Growth (Xenograft) | 2 mg/mouse/day (i.p.) | Significant reduction in tumor volume |
| RD (Rhabdomyosarcoma) | Mutant | Tumor Growth (Xenograft) | 2 mg/mouse/day (i.p.) | Significant reduction in tumor volume |
Data compiled from various publications.
Mechanism of Action and Signaling Pathways
This compound is understood to function as a chaperone for mutant p53. It binds to the DNA binding domain, restoring its proper conformation and enabling it to bind to DNA and transactivate target genes like p21 and PUMA, leading to cell cycle arrest and apoptosis.[1][2] Additionally, it can stabilize wild-type p53 by preventing its degradation through the inhibition of HDM2-mediated ubiquitination.
The mechanism of CP-31398 is less definitive. While initially reported to restore a wild-type conformation to mutant p53, subsequent studies have suggested that it may act as a DNA intercalator, a mechanism that can induce a p53-dependent DNA damage response but is not specific to reactivating mutant p53.[4] There is also evidence for its ability to induce apoptosis through mitochondrial pathways.[7]
Caption: p53 signaling pathway and points of intervention for this compound and CP-31398.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of this compound and CP-31398.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the dose-dependent effect of the compounds on cell proliferation.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or CP-31398 for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the compounds.
-
Methodology:
-
Treat cells with the desired concentration of this compound or CP-31398 for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Methodology:
-
Treat cells with this compound or CP-31398 for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and treat them with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for p53 and Downstream Targets
-
Objective: To assess the effect of the compounds on the protein levels of p53 and its transcriptional targets (e.g., p21, PUMA, BAX).
-
Methodology:
-
Treat cells with the compounds for the desired time and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Caption: A typical experimental workflow for evaluating the cellular effects of p53-activating compounds.
Conclusion
Both this compound and CP-31398 have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, making them valuable research tools for studying p53 biology. However, this compound appears to have a more clearly defined mechanism of action, directly binding to and reactivating mutant p53 in a chaperone-like manner. In contrast, the mechanism of CP-31398 is more ambiguous, with evidence suggesting both p53-dependent and -independent effects, including potential DNA intercalation. For researchers seeking a compound with a well-characterized, direct mechanism of mutant p53 reactivation, this compound may be the more suitable choice. Further head-to-head studies under identical conditions are warranted to definitively compare the potency and efficacy of these two molecules.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Guardian's Power: A Comparative Guide to SCH529074 and Other p53 Reactivators
A detailed analysis of SCH529074's mechanism of action, cross-validated in multiple cell lines, and its performance benchmarked against alternative p53 activating compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative overview supported by experimental data and detailed protocols.
Abstract
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle progression and apoptosis. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers. Consequently, the reactivation of mutant p53 has emerged as a promising therapeutic strategy. This guide focuses on this compound, a small molecule p53 activator, providing a cross-validated examination of its mechanism of action in diverse cancer cell lines. We present a comparative analysis of this compound against other notable p53 reactivating agents, including PRIMA-1/APR-246 and CP-31398, as well as MDM2 inhibitors like Nutlin-3a. This objective comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds' therapeutic potential.
Mechanism of Action: Restoring p53's Tumor Suppressive Function
This compound is a potent and orally active small molecule that functions as a p53 activator.[1] Its primary mechanism involves direct binding to the DNA-binding domain (DBD) of both wild-type and mutant p53.[2][3] This interaction has a dual effect:
-
Reactivation of Mutant p53: For many oncogenic p53 mutants, which are conformationally unstable at physiological temperatures, this compound acts as a molecular chaperone.[2] By binding to the DBD, it stabilizes the wild-type conformation, thereby restoring its ability to bind to DNA and transactivate target genes involved in cell cycle arrest and apoptosis, such as p21, BAX, and PUMA.[2][4]
-
Inhibition of HDM2-mediated Ubiquitination: this compound also interrupts the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase HDM2. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of wild-type p53, leading to its stabilization and accumulation.[2][3]
Comparative Performance Analysis
This section provides a comparative overview of this compound's performance against other p53-targeting compounds based on available experimental data.
Data Summary Tables
Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Compound | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction |
| H157 | Non-Small Cell Lung | Mutant | This compound | 4 | 24 | ~75-80% |
| H1975 | Non-Small Cell Lung | Mutant | This compound | 4 | 24 | ~75-80% |
| H322 | Non-Small Cell Lung | Mutant | This compound | 4 | 24 | ~75-80% |
| A549 | Non-Small Cell Lung | Wild-Type | This compound | 4 | 24 | ~32% |
Data synthesized from multiple sources.
Table 2: Comparative Effects of p53 Reactivators on Apoptosis and Cell Cycle
| Compound | Cell Line | p53 Status | Effect on Apoptosis | Effect on Cell Cycle |
| This compound | H157, A549, HCT116, HCT116 p53-/- | Mutant & WT | Induces early and late apoptosis | G0/G1 arrest |
| PRIMA-1/APR-246 | Various | Mutant & WT | Induces apoptosis | G0/G1 or G2/M arrest |
| CP-31398 | Various | Mutant & WT | Induces apoptosis | G1 arrest |
| Nutlin-3a | Various | Wild-Type | Induces apoptosis | G1/S and G2/M arrest |
This table provides a qualitative comparison based on published findings.
Table 3: Comparative IC50 Values of p53 Activating Compounds
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| This compound | - | - | - | Data not readily available in comparative format |
| PRIMA-1 | UMSCC-22A | Head and Neck | Mutant (Y220C) | ~5 |
| CP-31398 | UMSCC-22A | Head and Neck | Mutant (Y220C) | ~5 |
| Nutlin-3a | JHU-O28 | Head and Neck | Wild-Type | ~5 |
| RITA | Fadu | Head and Neck | Mutant (R243L) | ~10 |
IC50 values can vary significantly based on the assay and cell line used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (Calcein AM)
-
Cell Seeding: Seed cells at a density of 5,000 cells/well in a 96-well plate in a total volume of 100 µL of complete media.
-
Compound Treatment: Add 100 µL of media containing the desired concentration of the test compound to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Staining: Remove the media and add 50 µL of 10 µg/mL Calcein AM solution to each well. Incubate at room temperature for 10-20 minutes in the dark.
-
Measurement: Read the fluorescence at an excitation of 485 nm and an emission of 535 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as required and harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle are distinguished by their relative fluorescence intensity.
Western Blotting for p53 and Downstream Targets
-
Cell Lysis: Treat cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, or a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of SCH529074 with Chemotherapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of the p53 reactivating molecule SCH529074 with conventional chemotherapy. Due to a lack of direct published studies on this compound in combination with chemotherapeutic agents, this guide will draw parallels from studies on other p53-reactivating small molecules, PRIMA-1 and APR-246, which share a similar mechanism of action.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a common event in a majority of human cancers.[1][2] Small molecules that can restore the function of mutated p53, such as this compound, represent a promising therapeutic strategy. This compound is an orally active p53 activator that binds to the p53 DNA binding domain (DBD), restoring its tumor-suppressive functions and inhibiting its degradation.[2][3] This mechanism suggests a strong rationale for combining this compound with DNA-damaging chemotherapeutic agents, which often rely on functional p53 to induce cancer cell death.[4]
While direct experimental data on the synergistic effects of this compound with chemotherapy is not currently available in published literature, extensive research on other p53 reactivators like PRIMA-1 and APR-246 provides a strong basis for comparison and prediction of potential synergistic interactions.
Comparative Analysis: Synergistic Effects of p53 Reactivators with Chemotherapy
Studies on PRIMA-1 and its analogue APR-246 have consistently demonstrated synergistic or additive effects when combined with various chemotherapeutic drugs across a range of cancer types. This synergy often leads to enhanced apoptosis, cell cycle arrest, and inhibition of tumor growth.
Quantitative Data on Synergistic Effects
The following tables summarize key quantitative data from studies evaluating the combination of PRIMA-1/APR-246 with different chemotherapy agents. The Combination Index (CI) is a widely used method to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | Cancer Type | Cell Line(s) | Key Findings | Reference |
| PRIMA-1 + Cisplatin | Various | Saos-2 (osteosarcoma), H1299 (lung), SKOV (ovarian) | Synergistic induction of apoptosis. Inhibition of tumor xenograft growth in vivo. | |
| PRIMA-1 + Doxorubicin | Various | Saos-2, H1299, SKOV | Synergistic inhibition of tumor cell growth. | |
| APR-246 + 5-Fluorouracil (5-FU) | Esophageal Squamous Cell Carcinoma | TE1, TE4, TE8 | Synergistic antitumor effects with CI values of 0.58, 0.71, and 0.72 respectively. | |
| APR-246 + Cisplatin | Esophageal Squamous Cell Carcinoma | TE1, TE4, TE8 | Additive or synergistic antitumor effects. | |
| APR-246 + Docetaxel | Esophageal Squamous Cell Carcinoma | TE1, TE4, TE8 | Additive or synergistic antitumor effects. |
Signaling Pathways and Experimental Workflows
The synergistic interaction between p53 reactivators and chemotherapy is believed to stem from the convergence of their mechanisms on the p53 pathway, leading to a more robust induction of apoptosis and cell cycle arrest.
Caption: Proposed synergistic mechanism of p53 reactivators and chemotherapy.
A typical experimental workflow to evaluate the synergistic effects of a drug combination involves a series of in vitro assays.
Caption: A generalized workflow for assessing drug synergy in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are representative protocols for key experiments cited in studies of p53 reactivators.
Cell Viability and Synergy Analysis (Combination Index Method)
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Treatment:
-
Single Agent: Treat cells with a range of concentrations of each drug alone to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Combination: Treat cells with the drugs in combination, either at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix of varying concentrations for both drugs.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
Protocol:
-
Cell Treatment: Treat cells with the single agents and the combination at predetermined concentrations (e.g., their respective IC50 values).
-
Cell Harvesting: After the desired incubation period (e.g., 24 or 48 hours), collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with chemotherapy is currently lacking, the substantial body of research on other p53-reactivating compounds like PRIMA-1 and APR-246 strongly suggests a high potential for such interactions. The reactivation of mutant p53 by this compound is expected to sensitize cancer cells to the DNA-damaging effects of chemotherapy, leading to enhanced apoptosis and tumor cell killing.
Future preclinical studies should focus on directly evaluating the combination of this compound with a panel of standard-of-care chemotherapeutic agents in various cancer models harboring different p53 mutations. Such studies, employing rigorous methodologies for synergy assessment as outlined above, are crucial to validate this promising therapeutic strategy and pave the way for potential clinical investigation. The data from such investigations would be invaluable for the drug development community and could ultimately lead to more effective treatment options for patients with p53-mutated cancers.
References
- 1. p53-therapeutics.com [p53-therapeutics.com]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Sites of SCH529074 and Other p53 Activators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its inactivation, often through mutation, is a hallmark of over half of all human cancers. Consequently, the reactivation of p53 has emerged as a promising therapeutic strategy. A diverse array of small molecules, known as p53 activators, have been developed to restore its tumor-suppressive functions. These activators employ distinct mechanisms of action, largely dictated by their unique binding sites on the p53 protein or its regulators. This guide provides a comparative analysis of the binding site and mechanism of SCH529074, a chaperone-like p53 activator, with other major classes of p53 activators, supported by experimental data and detailed protocols.
At a Glance: Comparative Overview of p53 Activators
The following table summarizes the key characteristics of this compound and other representative p53 activators, offering a quick reference for their distinct binding sites and mechanisms.
| Activator Class | Representative Compound(s) | Binding Site/Target | Mechanism of Action | Binding Affinity (Kd/Ki) |
| Chaperone-like Stabilizers | This compound | p53 DNA Binding Domain (DBD) | Acts as a chaperone to stabilize the native conformation of mutant p53, enabling DNA binding.[1][2] | 1-2 µM (Ki)[1][3] |
| MDM2-p53 Interaction Inhibitors | Nutlin-3a | MDM2 p53-binding pocket | Competitively inhibits the interaction between p53 and its negative regulator MDM2, preventing p53 degradation.[4] | ~90 nM (IC50 for Nutlin-3)[4] |
| Mutant-Specific Pocket Binders (p53-Y220C) | PhiKan083, PK9328 | Mutation-induced crevice in the p53-Y220C mutant | Binds to a specific pocket created by the Y220C mutation, stabilizing the protein structure.[5][6][7][8] | ~150-167 µM (Kd for PhiKan083)[5][6][7] |
| Covalent Modifiers | PRIMA-1 (and its metabolite MQ) | Cysteine residues in the p53 core domain | Covalently modifies cysteine residues, leading to the refolding of mutant p53.[9][10][11][12] | Covalent interaction |
| Zinc Metallochaperones | ZMC1 | Zinc-binding site of p53 | Acts as a zinc ionophore to restore zinc levels required for the proper folding of certain p53 mutants.[13][14][15] | 20-30 nM (Kd for Zinc)[13][16] |
| N-terminal Domain Binders | RITA | N-terminal domain of p53 | Binds to the N-terminus of p53, inducing a conformational change that prevents MDM2 binding.[17][18][19] | 1.5 nM (Kd)[17] |
| DNA Intercalators/Stabilizers | CP-31398 | DNA (initially thought to bind p53) | Originally believed to stabilize mutant p53, but later shown to intercalate with DNA.[20][21][22][23][24] | N/A (binds DNA) |
In-Depth Analysis of Binding Sites and Mechanisms
This compound: A Chaperone for the p53 DNA Binding Domain
This compound represents a class of p53 activators that directly target the p53 protein, specifically its DNA Binding Domain (DBD). The majority of cancer-associated p53 mutations occur within this domain, leading to protein misfolding and loss of DNA-binding capability. This compound acts as a molecular chaperone, binding to the DBD of mutant p53 and stabilizing its wild-type conformation.[1][2] This restoration of the proper fold allows the mutant p53 to once again bind to the promoter regions of its target genes, such as p21 and BAX, thereby inducing cell cycle arrest and apoptosis.[1] A key characteristic of this compound's mechanism is that its binding is displaced by cognate DNA, suggesting a transient, stabilizing interaction that primes the mutant p53 for its natural function.[1] Furthermore, the binding of this compound to the p53 DBD has been shown to inhibit its ubiquitination by MDM2, a key negative regulator, thus contributing to p53 stabilization.[1] A single amino acid change in the core domain (N268R) has been identified to abolish the binding of this compound.[1]
MDM2-p53 Interaction Inhibitors: Freeing p53 from its Keeper
In contrast to direct p53 binders, a major class of p53 activators, exemplified by the Nutlin family, functions by disrupting the interaction between p53 and its primary negative regulator, MDM2.[4] MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[25] MDM2 inhibitors, such as Nutlin-3a, are designed to fit into the deep hydrophobic pocket on MDM2 that normally accommodates the p53 N-terminus. By competitively occupying this site, they prevent MDM2 from binding to and degrading p53. This leads to the accumulation of wild-type p53 in the nucleus, where it can then activate its downstream targets to induce cell cycle arrest or apoptosis.[4][25]
Targeting a Mutant's Achilles' Heel: p53-Y220C Pocket Binders
Some p53 mutations create unique structural features that can be exploited for therapeutic intervention. The Y220C mutation, for instance, results in the formation of a druggable surface crevice on the p53 protein.[8] Small molecules like PhiKan083 and its derivatives have been specifically designed to bind within this mutation-induced pocket.[5][6][7] By occupying this cavity, these compounds act as a "molecular scaffold," stabilizing the otherwise conformationally unstable p53-Y220C mutant and raising its melting temperature. This structural stabilization allows the mutant protein to regain its transcriptional activity.
Covalent Reactivation: A Permanent Fix with PRIMA-1
PRIMA-1 and its methylated analog, PRIMA-1Met (APR-246), represent a unique class of p53 activators that function through covalent modification.[9][10] PRIMA-1 is a prodrug that is converted intracellularly to its active compound, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the p53 core domain.[11][12] This covalent adduction is believed to induce a conformational change in mutant p53, leading to the restoration of its wild-type structure and function.
Restoring a Critical Cofactor: Zinc Metallochaperones like ZMC1
The proper folding of the p53 DBD is dependent on the coordination of a zinc ion. Some p53 mutations impair this zinc-binding ability, leading to protein misfolding and inactivation. Zinc metallochaperones, such as ZMC1, address this defect by acting as zinc ionophores.[13][14] ZMC1 can transport zinc across the cell membrane and increase its intracellular concentration to a level that facilitates the refolding of zinc-deficient p53 mutants, thereby restoring their normal conformation and function.[13][15]
Allosteric Inhibition at the N-Terminus: The RITA Approach
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) employs yet another distinct mechanism. It binds to the N-terminal region of p53.[17][18] This binding induces a conformational change in p53 that allosterically prevents the binding of MDM2, thereby inhibiting p53 degradation and leading to its accumulation and activation.[19]
An Early Misconception: The Case of CP-31398
CP-31398 was initially reported to be a p53-stabilizing molecule that could restore the wild-type conformation to mutant p53.[20] However, subsequent studies revealed that CP-31398 does not directly bind to p53 but rather acts as a DNA intercalating agent.[22][24] While it can lead to p53 accumulation, its mechanism is not through direct binding and restoration of mutant p53 conformation in the same manner as the other activators discussed.
Visualizing the Pathways and Workflows
To better understand the points of intervention for these diverse p53 activators and the experimental workflow for their comparative analysis, the following diagrams are provided.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of p53 activators.
Scintillation Proximity Assay (SPA) for p53 Binding
This assay is used to quantify the binding affinity of a compound to the p53 protein.
-
Principle: SPA beads contain a scintillant that emits light when a radiolabeled molecule is brought into close proximity. In this assay, a p53-specific antibody is captured on the SPA beads, which then binds the p53 protein. The binding of a radiolabeled p53 activator to the captured p53 brings the radioisotope close to the scintillant, generating a signal that is proportional to the amount of binding.
-
Materials:
-
Recombinant human p53 protein (wild-type or mutant)
-
Radiolabeled p53 activator (e.g., [³H]this compound)
-
Unlabeled p53 activator (for competition assay)
-
Anti-p53 monoclonal antibody
-
Protein A-coated SPA beads
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
96-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
To each well of a 96-well plate, add the anti-p53 antibody and Protein A-coated SPA beads in binding buffer. Incubate for 1 hour at room temperature to allow antibody capture.
-
Wash the beads to remove unbound antibody.
-
Add recombinant p53 protein to each well and incubate for 1 hour at room temperature to allow p53 capture.
-
For competition binding, add increasing concentrations of the unlabeled p53 activator.
-
Add a fixed concentration of the radiolabeled p53 activator to all wells.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Measure the scintillation counts using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the scintillation counts against the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Chromatin Immunoprecipitation (ChIP) Assay for p53 DNA Binding
This assay determines whether a p53 activator can restore the binding of mutant p53 to the promoter regions of its target genes within intact cells.
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to p53 is used to immunoprecipitate the p53-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of specific p53 target gene promoters.
-
Materials:
-
Cancer cell line expressing mutant p53
-
p53 activator of interest
-
Formaldehyde (cross-linking agent)
-
Glycine (to quench cross-linking)
-
Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer
-
Anti-p53 antibody
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
Primers for qPCR targeting p53-responsive elements in gene promoters (e.g., p21, BAX) and a negative control region.
-
-
Procedure:
-
Culture cells and treat with the p53 activator or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the p53-DNA complexes by incubating the sheared chromatin with an anti-p53 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-p53-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific for p53 target gene promoters.
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Compare the enrichment of target gene promoters in treated versus untreated cells.
-
Cell Viability Assay (MTT)
This assay measures the cytotoxic effect of p53 activators on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by measuring the absorbance.
-
Materials:
-
Cancer cell lines (with varying p53 status)
-
p53 activators
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the p53 activators for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Conclusion
The landscape of p53 activators is diverse, with small molecules targeting different domains of the p53 protein, its negative regulators, or even the cellular environment to restore its tumor-suppressive function. This compound stands out as a direct binder and chaperone of the p53 DNA Binding Domain, offering a distinct mechanistic approach compared to MDM2 inhibitors, covalent modifiers, and other classes of activators. A thorough understanding of these different binding sites and mechanisms is crucial for the rational design of novel p53-targeted therapies and for the selection of appropriate patient populations for clinical trials. The experimental protocols provided in this guide offer a framework for the head-to-head comparison of these promising anti-cancer agents, facilitating the identification of the most effective strategies for unleashing the power of p53 against cancer.
References
- 1. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pnas.org [pnas.org]
- 8. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. strategian.com [strategian.com]
- 10. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Metallochaperone ZMC1 Rescues Mutant p53 Conformation by Transporting Zinc into Cells as an Ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verification Required - Princeton University Library [oar.princeton.edu]
- 15. Zinc Metallochaperones as Mutant p53 Reactivators: A New Paradigm in Cancer Therapeutics | MDPI [mdpi.com]
- 16. Combinatorial therapy of Zinc metallochaperones with mutant p53 reactivation and diminished copper binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Small molecule RITA binds to p53, blocks p53-HDM-2 interaction and activates p53 function in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells | Semantic Scholar [semanticscholar.org]
- 22. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] CP-31398 Restores DNA-binding Activity to Mutant p53 in Vitro but Does Not Affect p53 Homologs p63 and p73* | Semantic Scholar [semanticscholar.org]
- 24. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of p53 Reactivating Compounds: SCH529074, MDM2 Inhibitors, and Eprenetapopt
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In over half of human cancers, the TP53 gene is mutated, disabling this crucial defense mechanism. This has spurred the development of therapeutic strategies aimed at reactivating p53 function. This guide provides a comparative overview of the safety profiles of three classes of p53 reactivating compounds: the dual-action molecule SCH529074, selective MDM2-p53 interaction inhibitors, and the mutant p53 reactivator eprenetapopt (APR-246).
Mechanisms of Action: A Tale of Two Strategies
The compounds discussed herein reactivate p53 through two primary mechanisms:
-
Reactivation of Mutant p53: Some compounds act as molecular chaperones, binding directly to mutated p53 protein and restoring its wild-type conformation and function. This compound and eprenetapopt fall into this category.[1][2]
-
Inhibition of the p53-MDM2 Interaction: In tumors with wild-type p53, the protein's function is often suppressed by its negative regulator, MDM2, which tags p53 for degradation. MDM2 inhibitors, such as the Nutlin family (e.g., idasanutlin) and siremadlin, block this interaction, leading to the stabilization and accumulation of active p53.[3][4][5] this compound also exhibits this inhibitory effect on MDM2-mediated ubiquitination.[1][2]
Comparative Safety Profiles
The safety profiles of these compounds vary, largely reflecting their distinct mechanisms of action and the clinical contexts of their use. While extensive clinical safety data for this compound is not publicly available, preclinical studies show it reduces tumor growth in xenograft models.[6][7] In contrast, MDM2 inhibitors and eprenetapopt have been evaluated in numerous clinical trials.
Table 1: Clinical Safety Summary of Selected p53 Reactivators
| Compound (Class) | Development Phase | Common Adverse Events (AEs) | Common Grade ≥3 AEs | Dose-Limiting Toxicities (DLTs) |
| This compound (Mutant p53 Reactivator / MDM2i) | Preclinical | Data not available from clinical trials. Preclinical data indicates tumor growth reduction.[6][7] | N/A | N/A |
| Eprenetapopt (APR-246) (Mutant p53 Reactivator) | Phase II/III | Nausea/vomiting (58%), ataxia (26%), dizziness (23%).[8][9] | Febrile neutropenia (37%), leukopenia (29%), neutropenia (29%).[10][11] | Generally well-tolerated in combination; DLTs not a primary concern in reported studies.[10][12] |
| Siremadlin (HDM201) (MDM2 Inhibitor) | Phase I | Myelosuppression-related events (thrombocytopenia, neutropenia), gastrointestinal toxicities.[3][13] | Myelosuppression (higher in hematologic vs. solid tumors: 71% vs. 45%), tumor lysis syndrome.[3][13][14] | Anemia, bone marrow failure, thrombocytopenia, febrile neutropenia.[15] |
| Idasanutlin (RG7388) (MDM2 Inhibitor) | Phase I | Diarrhea, nausea/vomiting, decreased appetite, thrombocytopenia.[4][16] | Thrombocytopenia, neutropenia, febrile neutropenia.[4][16] | Thrombocytopenia, neutropenia, febrile neutropenia, nausea/vomiting.[4][16] |
| RG7112 (MDM2 Inhibitor) | Phase I | Nausea, vomiting, diarrhea. | Neutropenia, thrombocytopenia.[5] | Myelosuppression (thrombocytopenia).[5] |
Note: Adverse event percentages can vary based on the study population, dosing schedule, and combination therapies.
Key Experimental Protocols
The evaluation of p53 reactivating compounds relies on a suite of standardized in vitro and in vivo assays to determine efficacy and safety.
Workflow for Preclinical Safety and Efficacy Assessment
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[17][18] The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[18]
-
Apoptosis Detection - Annexin V Staining by Flow Cytometry
This assay identifies cells undergoing apoptosis.
-
Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to detect these apoptotic cells.[1][20] A viability dye like Propidium Iodide (PI) is often co-used to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).
-
Protocol Outline:
-
Cell Harvesting: Collect both adherent and floating cells after compound treatment.
-
Washing: Wash cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add additional 1X Binding Buffer and analyze the samples promptly using a flow cytometer.
-
In Vivo Efficacy - Mouse Xenograft Model
This protocol assesses the anti-tumor activity of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they grow into tumors. The mice are then treated with the test compound to evaluate its effect on tumor growth.[22][23]
-
Protocol Outline:
-
Cell Preparation: Harvest cultured human cancer cells (e.g., DLD-1 colorectal carcinoma cells) and resuspend them in a sterile medium, sometimes mixed with Matrigel to improve tumor take.[6] A typical injection contains 1-5 million cells.[6]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).[22]
-
Tumor Growth & Randomization: Monitor mice regularly for tumor formation. When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[22]
-
Treatment Administration: Administer the compound (e.g., this compound at 30-50 mg/kg) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) on a set schedule.[7]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.[22]
-
Endpoint: Conclude the study when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration. Analyze the percentage of tumor growth inhibition.
-
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d-nb.info [d-nb.info]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy and safety of eprenetapopt (APR-246) combined with azacitidine in patients with TP53-mutant MDS and oligoblastic AML [mds-hub.com]
- 9. researchgate.net [researchgate.net]
- 10. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 15. researchgate.net [researchgate.net]
- 16. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. benchchem.com [benchchem.com]
- 23. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SCH529074 for Mutant p53 Over Wild-Type: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule SCH529074's activity on mutant versus wild-type p53. The information presented is collated from preclinical studies to support further research and development in the field of targeted cancer therapy.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a hallmark of over half of all human cancers.[1] These mutations often occur in the DNA binding domain (DBD), leading to a loss of tumor-suppressive function.[2][3] this compound is a small molecule designed to reactivate mutant p53 by binding to its DBD, thereby restoring its native conformation and function.[1][2] This guide assesses the specificity of this compound by comparing its effects on both mutant and wild-type p53, supported by experimental data.
Mechanism of Action
This compound acts as a molecular chaperone, binding directly to the p53 DNA binding domain.[1][4] This interaction is conformation-dependent and helps to stabilize the wild-type conformation of mutant p53 proteins, thereby restoring their ability to bind to DNA and transactivate target genes involved in apoptosis and cell cycle arrest.[1][5] Notably, the binding of this compound is displaced by a p53-cognate DNA oligonucleotide, suggesting a dynamic interaction that facilitates the restoration of p53's transcriptional activity.[1] In addition to its effects on mutant p53, this compound has been shown to stabilize wild-type p53 by inhibiting its ubiquitination by HDM2.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and cellular effects of this compound on mutant and wild-type p53.
Table 1: Binding Affinity of this compound to p53 DNA Binding Domain
| Parameter | Value | Source |
| Binding Affinity (Ki) | 1-2 µM | [2][6] |
| Binding Site | p53 DNA Binding Domain (DBD) | [1][5] |
| Binding Specificity | Abolished by N268R mutation in p53 core domain | [1][5] |
Table 2: Comparative Cellular Effects of this compound on Mutant vs. Wild-Type p53 Cell Lines
| Cell Line (p53 Status) | Assay | Concentration | Effect | Source |
| H157, H1975, H322 (mutant p53) | Cell Viability | 4 µM (24h) | ~75-80% decrease in viability | [6] |
| A549 (wild-type p53) | Cell Viability | 4 µM (24h) | ~32% decrease in viability | [6] |
| WiDr (R273H mutant) | ChIP | 4 µM (24h) | Restoration of p53 binding to p21 and BAX promoters | [1] |
| H460 (wild-type p53) | Western Blot | 4 µM (48h) | Increased expression of p53, Bax, and p21 | [1] |
| DLD-1 (S241F mutant) | Proliferation (BrdU) | Titration (72h) | Reduction in proliferation | [1] |
| H460 (wild-type p53) | Proliferation (BrdU) | Titration (72h) | Reduction in proliferation (less sensitive than mutant) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing its activity.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppress… [ouci.dntb.gov.ua]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SCH529074: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of SCH529074, a potent p53 activator used in non-small-cell lung carcinoma (NSCLC) research.
Given that this compound is a bioactive compound, all waste materials containing this chemical, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Storage Temperature (Solid) | -20°C (1 month) or -80°C (6 months)[1] |
| Storage Temperature (Solutions in DMSO) | -20°C (1 month) or -80°C (6 months)[1] |
| Molecular Weight | Not available in search results |
| Solubility | Soluble in DMSO[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as unused or expired compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), weigh boats, and pipette tips, must be collected in a designated hazardous waste container.[2] This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental media, and solvent rinsates, must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[3]
2. Container Management:
-
Use only containers that are chemically compatible with the waste being collected (e.g., high-density polyethylene for many organic solvents).[4][5]
-
Ensure all waste containers are kept securely closed except when adding waste to prevent spills and evaporation.[4][6]
-
Containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[4][7] This area should be away from general lab traffic and clearly marked.
-
Do not overfill waste containers; leave adequate headspace (at least 10%) to allow for expansion.[4]
3. Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the compound).[6]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[2][6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[2]
-
After triple-rinsing, the chemical label on the container should be defaced or removed, and the container can then be disposed of as regular non-hazardous waste, unless institutional policy dictates otherwise.[6]
4. Request for Waste Pickup:
-
Once a waste container is full or has been in use for the maximum allowable time (often six to twelve months, check with your EHS office), a request for pickup should be submitted to your institution's hazardous waste management service.[5][7]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
This guidance is intended to provide a framework for the proper disposal of this compound. Always consult your institution's specific Safety Data Sheets (SDS) and chemical hygiene plan, and contact your Environmental Health and Safety (EHS) department for clarification on local regulations and procedures.
References
Essential Safety and Logistical Information for Handling SCH529074
For researchers, scientists, and drug development professionals, ensuring safe handling of potent research compounds like SCH529074 is paramount. This guide provides essential procedural information on personal protective equipment (PPE), operational handling, and disposal of this p53 activator.
While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound is not publicly available, existing information for the compound and general best practices for handling potent research chemicals provide a strong framework for safe laboratory conduct.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk during the handling of this compound. The following table outlines recommended PPE based on standard laboratory procedures with potent compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as solid) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.[1] - Disposable solid-front lab coat with tight-fitting cuffs.[2][3] - Double-gloving with chemical-resistant gloves (e.g., nitrile).[2] - Safety goggles or a full-face shield.[1][2] | High risk of aerosolization and inhalation of a potent powder. Full respiratory and eye protection is critical. Double gloving provides an additional barrier against contamination. |
| Solution Preparation and Handling | - Work within a certified chemical fume hood.[4] - Standard lab coat.[2][3][5] - Chemical-resistant gloves (nitrile recommended).[1][2][4] - Safety glasses with side shields.[1][2][4] | Reduces the risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
A safety data sheet for this compound from one supplier specifies the use of chemical-resistant gloves, a lab coat, and appropriate safety glasses, and recommends handling in a fume hood to prevent inhalation.[4]
Operational Plan for Handling this compound
A systematic approach from preparation to cleanup is essential for safely working with this compound.
1. Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.[5]
-
Have a spill kit readily accessible.
-
Review the experimental protocol and identify all steps where exposure could occur.
2. Handling:
-
When handling the solid form, use caution to avoid generating dust.
-
For solution preparation, add solvents slowly to the solid to minimize splashing.
-
Always handle the compound within a fume hood to control potential vapors or aerosols.[4]
-
Avoid direct contact with skin, eyes, and clothing.[4]
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE to avoid cross-contamination.
-
Wash hands thoroughly after removing gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Unused Compound: Collect in a clearly labeled, sealed container for hazardous waste. Do not dispose of it down the drain or in regular trash.[6][7]
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed hazardous waste container.[6][8]
-
Contaminated PPE (e.g., gloves, disposable lab coat): Place in a sealed bag or container labeled as hazardous waste.[6]
-
Aqueous Waste: Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[7]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
